molecular formula C11H11N3O2 B051933 6-(4-Methoxyphenoxy)pyridazin-3-amine CAS No. 121041-41-6

6-(4-Methoxyphenoxy)pyridazin-3-amine

Cat. No.: B051933
CAS No.: 121041-41-6
M. Wt: 217.22 g/mol
InChI Key: WQZBFXCNFQQNJT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)pyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a precursor for the synthesis of more complex bioactive molecules. As an aminopyridazine derivative, it shares a core structural motif with other researched compounds, such as 6-(4-methoxyphenyl)pyridazin-3-amine, which is a known building block for the synthesis of SR 95103, a selective and competitive GABA-A receptor antagonist . This suggests potential application in neuroscientific research, specifically in the study of the GABAergic system, which is crucial for understanding anxiety, sleep disorders, and seizure-related conditions. The compound's structure, featuring a pyridazine ring with an amine group and a 4-methoxyphenoxy substituent, makes it a versatile intermediate for further chemical exploration. Researchers can utilize this compound to develop novel analogs or to explore structure-activity relationships (SAR) in the search for new receptor ligands or enzyme inhibitors. The presence of the methoxyphenoxy group can influence the compound's electronic properties, lipophilicity, and overall bioavailability, which are critical parameters in drug discovery. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(4-methoxyphenoxy)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZBFXCNFQQNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567243
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121041-41-6
Record name 6-(4-Methoxyphenoxy)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, predicted spectral data, a proposed synthesis protocol, and potential biological activities of 6-(4-Methoxyphenoxy)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound, with the CAS number 121041-41-6, is a heterocyclic compound featuring a pyridazine core substituted with an amino group and a 4-methoxyphenoxy group. While experimentally determined data is limited in publicly available literature, the following tables summarize its key identifiers and calculated physicochemical properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 121041-41-6
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Canonical SMILES COC1=CC=C(C=C1)OC2=NN=C(C=C2)N

Table 2: Predicted Physicochemical Properties

PropertyValue
Density 1.32±0.1 g/cm³
Boiling Point 443.8±40.0 °C at 760 mmHg
Flash Point 222.2±27.3 °C
pKa 3.50±0.10 (most basic)
LogP 2.25

Predicted Spectral Analysis

Due to the absence of published experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure and analysis of analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~7.65dJ = 9.5Pyridazine H
~7.10dJ = 9.0Aromatic H (ortho to O)
~6.95dJ = 9.0Aromatic H (meta to O)
~6.80dJ = 9.5Pyridazine H
~6.50br s-NH₂
~3.75s-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~162.0C-O (pyridazine)
~158.0C-NH₂
~155.0C-OCH₃ (aromatic)
~148.0C-O (aromatic)
~125.0CH (aromatic)
~120.0CH (pyridazine)
~115.0CH (aromatic)
~110.0CH (pyridazine)
~55.5OCH₃

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (CH₃)
1640-1600StrongN-H bend (scissoring)
1590-1450StrongC=C and C=N ring stretching
1250-1200StrongAryl-O-C stretch (asymmetric)
1050-1000StrongAryl-O-C stretch (symmetric)

Table 6: Predicted Mass Spectrometry (MS) Fragmentation

m/zProposed Fragment
217[M]⁺
186[M - OCH₃]⁺
124[M - C₆H₄OCH₃]⁺
108[C₆H₄OCH₃]⁺
77[C₆H₅]⁺

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis is based on a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines.

Reaction Scheme:

Materials:

  • 3-amino-6-chloropyridazine

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-amino-6-chloropyridazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Analytical Characterization

The synthesized compound should be characterized by the following methods to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass and confirm the molecular formula.

  • Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyridazine and aminopyridazine scaffolds are present in numerous biologically active compounds. This suggests that the title compound could be a candidate for screening in various therapeutic areas.

Derivatives of aminopyridazine have been reported as GABA-A receptor antagonists and kinase inhibitors. Based on this, a hypothetical workflow for preliminary biological screening and a potential signaling pathway are presented below.

experimental_workflow compound 6-(4-Methoxyphenoxy) pyridazin-3-amine kinase_assay Kinase Inhibition Screening compound->kinase_assay gaba_assay GABA-A Receptor Binding Assay compound->gaba_assay hit_id Hit Identification kinase_assay->hit_id gaba_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Figure 1: A proposed workflow for the initial biological evaluation of this compound.

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a potential target could be a signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 6-(4-Methoxyphenoxy) pyridazin-3-amine (Hypothetical Inhibitor) inhibitor->raf inhibitor->mek

Figure 2: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound.

Conclusion

This compound is a compound with limited available experimental data. This guide provides a comprehensive summary of its known identifiers, predicted chemical and spectral properties, a plausible synthetic route, and an outlook on its potential biological activities. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related pyridazine derivatives for drug discovery and development. Further experimental validation is necessary to confirm the predicted data and explore the therapeutic potential of this molecule.

6-(4-Methoxyphenoxy)pyridazin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 121041-41-6 Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol

Introduction

6-(4-Methoxyphenoxy)pyridazin-3-amine is a heterocyclic amine featuring a pyridazine core. This compound is categorized as a "Protein Degrader Building Block," indicating its primary utility as a synthetic intermediate in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-amino and 6-phenoxy moieties of this particular compound provide versatile handles for chemical modification, allowing for its incorporation into larger, more complex bioactive molecules.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic route, and its application in the burgeoning field of targeted protein degradation. Detailed experimental protocols for the synthesis and evaluation of PROTACs derived from this building block are also presented.

Physicochemical Properties

A summary of the calculated physicochemical properties for this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Density1.257 g/cm³[1]
Boiling Point443.771 °C at 760 mmHg[1]
Flash Point222.185 °C[1]
Refractive Index1.608[1]

Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution

This step involves the displacement of the chlorine atom at the 6-position of the pyridazine ring with the hydroxyl group of 4-methoxyphenol in a nucleophilic aromatic substitution (SNAr) reaction.

  • Materials:

    • 3-amino-6-chloropyridazine

    • 4-methoxyphenol

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or another polar aprotic solvent

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in DMF, add 4-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

In this context, this compound can be functionalized to act as either a precursor to the POI ligand or, more commonly, as a core structure from which to build a ligand for an E3 ligase. The amino group provides a convenient attachment point for a linker, which is then connected to a known ligand for a POI.

Proposed Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC utilizing a building block such as this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation A This compound (Building Block) B Linker Attachment A->B C POI Ligand Conjugation B->C D Final PROTAC Molecule C->D E In Vitro Binding Assays (e.g., SPR, FP) D->E F Cellular Protein Degradation Assay (e.g., Western Blot, In-Cell Western) E->F G Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) F->G H Ternary Complex Formation Assay (e.g., NanoBRET) F->H I In Vivo Efficacy Studies H->I

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols for PROTAC Evaluation

The following are detailed, generalized protocols for key experiments to assess the activity of a PROTAC synthesized using this compound as a building block.

Protocol 1: Cellular Protein Degradation Assay (Western Blot)

This assay is fundamental to determining if the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

  • Materials:

    • Human cancer cell line expressing the protein of interest (e.g., MCF-7, HepG-2, HCT-116).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • PROTAC compound dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize protein amounts and separate the proteins by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody for the target protein overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. The DC₅₀ (concentration for 50% degradation) can then be determined.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

  • Materials:

    • Human cancer cell line.

    • Complete culture medium.

    • PROTAC compound dissolved in DMSO.

    • 96-well microplates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Signaling Pathway and Mechanism of Action

PROTACs utilizing building blocks like this compound operate through the ubiquitin-proteasome pathway. The following diagram illustrates the catalytic mechanism of action of a PROTAC.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action of a PROTAC molecule.

Quantitative Data

Due to the nature of this compound as a building block, specific quantitative biological data such as IC₅₀ or DC₅₀ values are not available for the compound itself. Such data would be generated for the final PROTAC molecules synthesized from this intermediate. For illustrative purposes, the following table presents the kind of data that would be collected and organized for a series of PROTACs derived from this building block.

PROTAC IDLinker LengthTarget Protein DC₅₀ (nM)Cell Line IC₅₀ (nM)
PROTAC-A4 atomsData to be determinedData to be determined
PROTAC-B8 atomsData to be determinedData to be determined
PROTAC-C12 atomsData to be determinedData to be determined

Conclusion

This compound is a valuable chemical intermediate for the synthesis of targeted protein degraders. Its versatile structure allows for its incorporation into PROTACs, a promising therapeutic modality with the potential to address previously "undruggable" targets. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to utilize this building block in the design and evaluation of novel protein degraders. Further research and development of PROTACs based on this and similar scaffolds hold significant promise for the future of medicine.

References

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 6-(4-Methoxyphenoxy)pyridazin-3-amine, a valuable building block in medicinal chemistry. This document outlines the core chemical transformation, provides a representative experimental protocol, and summarizes key data. The synthesis involves a nucleophilic aromatic substitution reaction, a common and versatile method for the functionalization of heteroaromatic systems.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a chlorine atom from the electron-deficient pyridazine ring by the oxygen nucleophile of 4-methoxyphenol. The reaction is typically facilitated by a base to deprotonate the phenol, thereby increasing its nucleophilicity.

The logical workflow for this synthesis is presented below.

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 6-chloropyridazin-3-amine 6-Chloropyridazin-3-amine SNAr Nucleophilic Aromatic Substitution 6-chloropyridazin-3-amine->SNAr 4-methoxyphenol 4-Methoxyphenol 4-methoxyphenol->SNAr product This compound SNAr->product

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key reactants and the product with their physicochemical properties. Please note that the reaction yield is a representative value for this type of transformation and may vary based on specific experimental conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRoleRepresentative Yield (%)
6-Chloropyridazin-3-amineC₄H₄ClN₃129.555469-69-2Starting MaterialN/A
4-MethoxyphenolC₇H₈O₂124.14150-76-5ReagentN/A
This compoundC₁₁H₁₁N₃O₂217.22121041-41-6Product75-85

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 6-Chloropyridazin-3-amine

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazin-3-amine (1.0 eq) and 4-methoxyphenol (1.1 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMF or DMSO. To this mixture, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Signaling Pathway Context

While this compound is a chemical intermediate, its core pyridazine structure is found in many biologically active molecules, particularly kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that derivatives of this compound could potentially target.

Kinase_Signaling_Pathway Generalized Kinase Signaling Pathway Ligand Ligand Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Ligand->Receptor_Tyrosine_Kinase Dimerization_Activation Dimerization and Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization_Activation Downstream_Kinases Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Dimerization_Activation->Downstream_Kinases Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Kinases->Cellular_Response Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->Downstream_Kinases

Caption: Generalized kinase signaling pathway potentially targeted by pyridazine derivatives.

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic approaches, and potential biological significance of 6-(4-methoxyphenoxy)pyridazin-3-amine. This document collates available data to serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an amino group and a 4-methoxyphenoxy moiety. The ether linkage between the pyridazine and phenyl rings is a key structural feature, distinguishing it from its isomeric counterpart, 6-(4-methoxyphenyl)pyridazin-3-amine.

Table 1: Compound Identification and Physicochemical Properties

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 121041-41-6
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Canonical SMILES COc1ccc(Oc2ccc(N)nn2)cc1
InChI 1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13)
InChIKey WQZBFXCNFQQNJT-UHFFFAOYSA-N
Calculated Density 1.257 g/cm³
Calculated Boiling Point 443.771 °C at 760 mmHg
Calculated Flash Point 222.185 °C
Calculated Refractive Index 1.608

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for the synthesis of similar aryloxypyridazines. Optimization of reaction conditions may be necessary.

Materials:

  • 3-amino-6-chloropyridazine

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1 equivalent) and 4-methoxyphenol (1.1 equivalents) in DMF, add potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Figure 1: Proposed Synthetic Workflow

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Reaction_Mixture Combine and Heat 3-amino-6-chloropyridazine->Reaction_Mixture 4-methoxyphenol 4-methoxyphenol 4-methoxyphenol->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Extraction Aqueous Workup & Extraction Reaction_Mixture->Extraction S_N_Ar Reaction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Isolation G cluster_assays Potential Biological Screening Core_Compound This compound Kinase_Inhibition Kinase Inhibition Assays Core_Compound->Kinase_Inhibition Anticancer Antiproliferative_Assays Antiproliferative Assays Core_Compound->Antiproliferative_Assays Anticancer Receptor_Binding Receptor Binding Assays (e.g., GABA) Core_Compound->Receptor_Binding Neurological Cardiovascular_Assays Cardiovascular Assays (e.g., Vasorelaxation) Core_Compound->Cardiovascular_Assays Cardiovascular

The Biological Versatility of Pyridazin-3-amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its derivatives, pyridazin-3-amine analogs have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. Their inherent structural features, which allow for diverse substitutions, enable the fine-tuning of their physicochemical properties and interactions with various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of pyridazin-3-amine and related pyridazinone analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a valuable resource, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in ongoing and future research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of pyridazin-3-amine analogs has been extensively documented across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of the potency of various analogs in different biological assays.

Anticancer Activity

Pyridazin-3-amine and pyridazinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of Pyridazin-3-amine and Pyridazinone Analogs

Compound/Derivative ClassTarget/Cell LineIC50/GI50Reference
Pyridazinone-based diarylurea (Compound 10h)Staphylococcus aureusMIC = 16 µg/mL[1]
Pyridazinone-based diarylurea (Compound 8g)Candida albicansMIC = 16 µg/mL[1]
Pyridazinone-based congeners (IXa-c)VEGFR-2IC50 = 60.70–1800 nM[1]
4-(aryl)-6-phenylpyridazin-3(2H)-one (Compound 3)S. aureus (MRSA)MIC = 4.52 µM[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (Compound 7)E. coli, S. aureus (MRSA), S. typhimurium, A. baumanniiMIC = 7.8 µM[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (Compound 13)A. baumannii, P. aeruginosaMIC = 3.74 µM, 7.48 µM[2]
Pyridazine derivative (Compound 6b)COX-2IC50 = 0.18 µM[3]
Pyridazine derivative (Compound 4c)COX-2IC50 = 0.26 µM[3]
Pyridazinone derivative (Compound 3d)COX-2IC50 = 0.425 µM[4]
Pyridazinone derivative (Compound 4e)COX-2IC50 = 0.356 µM[4]
6-aryl-pyridazinone derivative (2h)Leukemia, Non-small cell lung cancerSub-micromolar GI50[5]
Pyridazinoquinazoline derivative (Compound 6)VEGFR-2Higher activity than Sorafenib[6]
4-amino-pyridazin-3(2H)-one derivative (14e)FABP4IC50 = 1.57 µM[7]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; MIC: Minimum inhibitory concentration.

Antimicrobial Activity

Several pyridazine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyridazine Analogs

Compound/DerivativeMicrobial StrainMIC (µg/mL or µM)Reference
Pyridazinone-based diarylurea (10h)Staphylococcus aureus16 µg/mL[1]
Pyridazinone-based diarylurea (8g)Candida albicans16 µg/mL[1]
Pyridazinone-based diarylurea (8a, 8j)Candida albicans32 µg/mL[1]
Pyridazinone-based diarylurea (8c, 8d, 11a)Candida albicans64 µg/mL[1]
4-(aryl)-6-phenylpyridazin-3(2H)-one (3)S. aureus (MRSA)4.52 µM[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (7)E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 µM[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (13)A. baumannii3.74 µM[2]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one derivative (13)P. aeruginosa7.48 µM[2]
Hydrazone derivative 15(d)S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity among tested compounds[8]
Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone analogs have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Pyridazinone Analogs

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
Pyridazine derivative 6bCOX-20.186.33[3]
Pyridazine derivative 4cCOX-20.26-[3]
Pyridazinone derivative 3dCOX-20.425-[4]
Pyridazinone derivative 4eCOX-20.356-[4]
Pyrazolone-pyridazine hybrid 5fCOX-21.509.56[9]
Aminopyrazole-pyridazine hybrid 6fCOX-21.158.31[9]
Aminopyrazole-pyridazine hybrid 6eCOX-22.51-[9]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the characterization of pyridazin-3-amine analogs.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of test compounds to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Materials :

    • Recombinant human VEGFR-2 enzyme

    • ATP (Adenosine triphosphate)

    • Poly(Glu,Tyr) 4:1 or other suitable substrate

    • Test compounds (pyridazin-3-amine analogs) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, MnCl2, and DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure :

    • Reagent Preparation : Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

    • Compound Addition : Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

    • Enzyme Addition : Add the diluted VEGFR-2 enzyme to each well to initiate the kinase reaction.

    • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Detection : Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

    • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials :

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic/antifungal agent.

    • Negative control (medium with solvent).

    • Incubator.

  • Procedure :

    • Inoculum Preparation : Prepare a standardized inoculum of the microbial strain in the appropriate broth.

    • Serial Dilution : Perform serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate.

    • Inoculation : Add the standardized microbial inoculum to each well.

    • Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

    • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential and selectivity of compounds.

  • Materials :

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • COX Probe (e.g., Amplex Red).

    • COX Cofactor (e.g., Hematin).

    • Arachidonic Acid (substrate).

    • Test compounds and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure :

    • Reagent Preparation : Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

    • Reaction Setup : In a 96-well plate, add the assay buffer, probe, and cofactor to each well.

    • Inhibitor Addition : Add the test compound at various concentrations or control inhibitors to the appropriate wells.

    • Enzyme Addition : Add either purified COX-1 or COX-2 enzyme to the respective wells.

    • Reaction Initiation : Start the reaction by adding the arachidonic acid working solution.

    • Measurement : Immediately measure the fluorescence in a kinetic mode.

    • Data Analysis : Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration relative to the DMSO control and calculate the IC50 values.[13][14]

Signaling Pathways and Mechanisms of Action

Pyridazin-3-amine analogs exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways frequently targeted by these compounds in the context of cancer: the VEGFR-2 and JNK1 signaling cascades.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Pyridazin-3-amine Analogs Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[10] Several pyridazin-3-amine analogs have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades such as the PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation, survival, and angiogenesis.[10]

JNK1_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Cytokines, UV Radiation, ROS, etc. MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stimuli->MAPKKK Activation MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylation JNK1 JNK1 MKK47->JNK1 Phosphorylation cJun c-Jun JNK1->cJun Phosphorylation Inhibitor Pyridazin-3-amine Analogs Inhibitor->JNK1 Inhibition AP1 AP-1 cJun->AP1 Forms AP-1 Complex Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation

Caption: JNK1 signaling pathway and its inhibition by pyridazin-3-amine analogs.

c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various stress stimuli, including inflammatory cytokines and UV irradiation.[15] The JNK signaling pathway is a key regulator of cellular processes such as apoptosis and inflammation.[16] Certain pyridazin-3-amine derivatives have demonstrated inhibitory activity against JNK1, suggesting their potential as therapeutic agents for diseases where JNK signaling is dysregulated, such as cancer and inflammatory disorders.[15]

Conclusion

Pyridazin-3-amine analogs represent a highly promising and versatile class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in inhibiting cancer cell growth, combating microbial infections, and modulating key inflammatory pathways highlights the broad therapeutic applicability of this chemical scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the design and optimization of novel pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Pyridazinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, from cancer and inflammation to neurodegenerative and infectious conditions. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyridazinamine derivatives, offering detailed experimental protocols, quantitative biological data, and a visual exploration of the key signaling pathways they modulate.

I. Synthesis of Novel Pyridazinamine Derivatives: A Modular Approach

The synthetic versatility of the pyridazinamine core allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of pharmacological properties. The most common strategies for the synthesis of 3-amino-6-substituted pyridazine derivatives involve the use of commercially available 3-amino-6-chloropyridazine as a starting material.

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of 3-amino-6-arylpyridazines.[1] This reaction offers a robust and efficient means to introduce a variety of aryl and heteroaryl moieties at the 6-position of the pyridazine ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-amino-6-chloropyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine derivative.[1]

B. Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution provides a complementary approach to the functionalization of the pyridazine core. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro substituent at the 6-position by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution of 3-Amino-6-chloropyridazine

  • Reaction Setup: In a sealed tube or microwave vial, dissolve 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.5-2.0 eq.) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C), either conventionally or using microwave irradiation, for a specified period (2-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

II. Key Biological Targets and Signaling Pathways

Pyridazinamine derivatives have been shown to modulate the activity of several key proteins implicated in disease pathogenesis. A significant focus of research has been on their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways.

A. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2.[2]

CDK_Signaling cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 CDK46->G1 pRb pRb CDK46->pRb Phosphorylation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->G1 CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition E2F->S Transcription of S-phase genes Pyridazinamine Pyridazinamine Derivative Pyridazinamine->CDK2 Inhibition RTK_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling GrowthFactor Growth Factor (e.g., FGF, PDGF) RTK Receptor Tyrosine Kinase (FGFR/PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Pyridazinamine Pyridazinamine Derivative Pyridazinamine->RTK Inhibition HTS_Workflow cluster_0 High-Throughput Screening for Kinase Inhibitors CompoundLibrary Compound Library (Pyridazinamine Derivatives) PrimaryScreen Primary Screen (Single High Concentration) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse SAR_Analysis Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

References

An In-depth Technical Guide to 6-(4-Methoxyphenoxy)pyridazin-3-amine as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3] Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.[4]

This technical guide focuses on 6-(4-methoxyphenoxy)pyridazin-3-amine , a building block designed to function as a Cereblon E3 ligase ligand in the synthesis of novel PROTACs. We will explore its application in the context of targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established therapeutic target in oncology.

Core Moiety: this compound

Structure:

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.22 g/mol
CAS Number121041-41-6

Application in PROTAC Design: A Case Study on BRD4 Degradation

To illustrate the utility of this compound, we present a case study of a hypothetical PROTAC, Compound X , designed to target BRD4 for degradation. Compound X is conceptualized to consist of three components:

  • Warhead: JQ1, a potent binder of the BET family of proteins.

  • E3 Ligase Ligand: this compound, to recruit Cereblon.

  • Linker: A polyethylene glycol (PEG) linker of optimized length.

Signaling Pathway of Compound X-Mediated BRD4 Degradation

The mechanism of action of Compound X is depicted in the following signaling pathway diagram.

PROTAC_Pathway PROTAC-Mediated BRD4 Degradation Pathway cluster_0 Cellular Environment Compound_X Compound X (PROTAC) Ternary_Complex BRD4-Compound X-CRBN Ternary Complex Compound_X->Ternary_Complex Binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeting Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of Compound X-induced BRD4 degradation.

Quantitative Data for Compound X

The following tables summarize the hypothetical quantitative data for Compound X, representing typical results from the experimental protocols detailed in this guide.

Table 1: Cereblon Binding Affinity of this compound

CompoundAssay MethodBinding Affinity (K D )
This compoundIsothermal Titration Calorimetry (ITC)1.5 µM
Pomalidomide (Control)Isothermal Titration Calorimetry (ITC)0.2 µM

Table 2: BRD4 Degradation Efficiency of Compound X in HEK293T Cells

CompoundDC 50 (nM)D max (%)
Compound X15>95
JQ1 (Control)No degradation0

Table 3: Selectivity of Compound X for BET Family Proteins

ProteinDC 50 (nM)
BRD415
BRD2150
BRD3200

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Compound X

The synthesis of a PROTAC like Compound X involves a multi-step process, beginning with the synthesis of the individual components with appropriate functional groups for linkage.

Synthesis_Workflow General Synthesis Workflow for Compound X cluster_1 Synthesis of Components cluster_2 Coupling and Purification JQ1_linker JQ1 with Linker Attachment Point Coupling Coupling Reaction (e.g., Amide Bond Formation) JQ1_linker->Coupling Pyridazine_linker This compound with Linker Attachment Point Pyridazine_linker->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_Product Compound X Purification->Final_Product

Caption: General workflow for the synthesis of Compound X.

Protocol:

  • Functionalization of JQ1: Synthesize a derivative of JQ1 bearing a functional group suitable for linker attachment (e.g., a carboxylic acid or an amine).

  • Functionalization of this compound: Similarly, functionalize the pyridazine moiety with a complementary reactive group.

  • Linker Synthesis: Prepare a PEG linker of the desired length with appropriate terminal functional groups.

  • Coupling Reaction: React the functionalized JQ1 and pyridazine moieties with the linker in a suitable solvent (e.g., DMF) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final Compound X.

Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon.[5]

Materials:

  • Purified recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide tracer

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 384-well plate, add the fluorescently labeled thalidomide tracer and the CRBN protein to each well.

  • Add the serially diluted test compound to the wells. Include wells with no test compound (maximum polarization) and wells with a saturating concentration of a known binder like pomalidomide (minimum polarization).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the IC₅₀ value by plotting the polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

BRD4 Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of BRD4 in cells treated with Compound X.[3][6]

Materials:

  • HEK293T cells

  • Compound X

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed HEK293T cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Compound X or DMSO for 18 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal.

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 signal to the GAPDH signal.

    • Calculate the percentage of BRD4 degradation relative to the DMSO control.

    • Determine the DC₅₀ value by plotting the percentage of degradation against the logarithm of the compound concentration.

Conclusion

This compound represents a valuable building block for the development of novel PROTACs that recruit the Cereblon E3 ligase. Its incorporation into heterobifunctional degraders, as illustrated with the hypothetical Compound X targeting BRD4, provides a promising strategy for inducing the degradation of therapeutically relevant proteins. The experimental protocols outlined in this guide offer a framework for the synthesis and characterization of such degraders, enabling researchers to explore new avenues in targeted protein degradation and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-(4-Methoxyphenoxy)pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known and predicted properties, provides standardized experimental protocols for their determination, and explores its potential biological context. The information herein is intended to support research and development efforts by providing a foundational understanding of this molecule's behavior.

Introduction

This compound belongs to the pyridazine class of nitrogen-containing heterocyclic compounds. Pyridazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Structurally related compounds have shown engagement with significant biological targets, including GABA-A receptors, highlighting the potential of this scaffold in the development of novel therapeutics. A thorough understanding of the physicochemical properties of this compound is critical for its advancement as a drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂ChemUniverse[1]
Molecular Weight 217.22 g/mol CP Lab Safety[2]
CAS Number 121041-41-6CP Lab Safety[2]
Density (calculated) 1.257 g/cm³---
Boiling Point (calculated) 443.771 °C at 760 mmHg---
Flash Point (calculated) 222.185 °C---
Refractive Index (calculated) 1.608---
Melting Point Not available---
pKa Not available---
Aqueous Solubility Not available---
logP (Octanol-Water Partition Coefficient) Not available---

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G reactant1 3-Amino-6-chloropyridazine product This compound reactant1->product + reactant2 4-Methoxyphenol reactant2->product Base, Solvent, Heat

Caption: Synthetic scheme for this compound.

Procedure:

  • To a solution of 4-methoxyphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C to form the corresponding phenoxide.

  • To this mixture, add a solution of 3-amino-6-chloropyridazine in the same solvent.[3]

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the crystalline sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/minute for a rapid preliminary measurement to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH change becomes negligible.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the inflection in the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

Apparatus:

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

  • Vials with screw caps

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer at the desired pH in a vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, UV-Vis, or NMR)

Reagents:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.[4]

  • Allow the two phases to separate completely, using a centrifuge if necessary.

  • Carefully sample each phase.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.[5][6]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Biological Context: Potential Interaction with GABA-A Receptor Signaling

While direct studies on this compound are limited, the structurally similar compound, 6-(4-methoxyphenyl)pyridazin-3-amine, is known to be a GABA-A receptor antagonist. This suggests that this compound may also interact with the GABAergic system. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Signaling Pathway:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_released Vesicle->GABA_released Exocytosis GABA_A_R GABA-A Receptor GABA_released->GABA_A_R Binds Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Antagonist 6-(4-Methoxyphenoxy) pyridazin-3-amine (Potential Antagonist) Antagonist->GABA_A_R Blocks Binding

Caption: Potential interaction with the GABA-A receptor signaling pathway.

As a potential antagonist, this compound could block the binding of GABA to its receptor, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the postsynaptic neuron. This would lead to a reduction in inhibitory signaling.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While further experimental work is required to fully characterize this compound, the information presented here provides a solid foundation for future research. The potential interaction with the GABA-A receptor signaling pathway warrants further investigation and highlights the therapeutic potential of this class of compounds. The methodologies and data contained within this document are intended to facilitate the rational design and development of novel pyridazine-based drug candidates.

References

Spectroscopic Profile of 6-(4-Methoxyphenoxy)pyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS No. 121041-41-6). Due to the limited availability of direct experimental spectra in public databases, this document combines reported chemical properties with predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 121041-41-6[1][2]
Molecular Formula C₁₁H₁₁N₃O₂[2]
Molecular Weight 217.22 g/mol [2]
Purity ≥95% (as commercially available)[2][3]

Predicted Spectroscopic Data

The following tables present predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound. These predictions are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HPyridazine ring H
~ 7.0 - 7.2d2HAromatic H (ortho to -O-)
~ 6.8 - 7.0d2HAromatic H (meta to -O-)
~ 6.7 - 6.9d1HPyridazine ring H
~ 5.5 - 6.5br s2H-NH₂
~ 3.8s3H-OCH₃

Note: Predicted shifts are relative to TMS and may vary based on solvent and experimental conditions. d = doublet, s = singlet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C (Pyridazine, attached to -O-)
~ 155 - 160C (Aromatic, attached to -OCH₃)
~ 150 - 155C (Aromatic, attached to -O-pyridazine)
~ 130 - 135C (Pyridazine, attached to -NH₂)
~ 120 - 125CH (Aromatic)
~ 115 - 120CH (Aromatic)
~ 110 - 115CH (Pyridazine)
~ 55 - 60-OCH₃

Note: Predicted chemical shifts can vary depending on the solvent and instrument frequency.

Table 3: Predicted Mass Spectrometry Data
m/zIon
217.09[M]⁺ (Exact Mass: 217.0851)
218.09[M+H]⁺
240.08[M+Na]⁺

Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium-Strong, BroadN-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic/Heteroaromatic
2950 - 2850Weak-MediumC-H StretchMethoxy (-OCH₃)
1640 - 1600StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium-StrongC=C and C=N StretchAromatic/Pyridazine Rings
1250 - 1200StrongC-O-C StretchAryl Ether
1050 - 1000MediumC-O StretchMethoxy

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Researchers should adapt these methods based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Record the spectrum at room temperature.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

  • Data Acquisition:

    • Infuse the sample solution directly into the source or inject it via an HPLC system.

    • For ESI, optimize parameters such as capillary voltage and cone voltage.

    • Acquire data in positive ion mode to observe protonated molecules (e.g., [M+H]⁺).

    • The source block temperature is typically maintained around 120 °C, with a desolvation line temperature of up to 500 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Perform multiple scans (e.g., 32) and average them to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of Compound Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity MS Mass Spectrometry (MS) Determine Molecular Weight Purity->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure Purity->NMR Data Data Integration & Analysis MS->Data IR->Data NMR->Data Structure Final Structure Confirmation Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Potential Biological Activity Context

While no specific signaling pathways involving this compound have been detailed in the literature, a structurally related compound, 6-(4-methoxyphenyl)-3-pyridazinamine, is known to act as a GABA-A receptor antagonist.[4][5][6] This suggests that compounds within this chemical class may have applications in neuroscience research. The diagram below conceptualizes the role of a GABA-A antagonist.

G Conceptual Role of a GABA-A Antagonist cluster_synapse Synaptic Cleft GABA GABA Neurotransmitter Receptor GABA-A Receptor GABA->Receptor Binds & Activates Neuron Postsynaptic Neuron Receptor->Neuron Causes Inhibition (Cl⁻ Influx) Antagonist 6-(4-Methoxyphenyl)- 3-pyridazinamine (Analogous Compound) Antagonist->Receptor Blocks Binding Site

References

Methodological & Application

Application Notes: 6-(4-Methoxyphenoxy)pyridazin-3-amine in PROTAC Design for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly brings the POI into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

The chemical scaffold 6-(4-Methoxyphenoxy)pyridazin-3-amine and its derivatives have been identified as valuable building blocks in the design of PROTACs, particularly for targeting bromodomain-containing proteins such as SMARCA2 and SMARCA4. These proteins are the core catalytic subunits of the SWI/SNF chromatin remodeling complex and are implicated in the regulation of gene transcription. Their dysregulation is a key factor in various cancers, including acute myeloid leukemia (AML).

This document provides detailed application notes and protocols for the utilization of this compound derivatives in the design and evaluation of PROTACs targeting SMARCA2/4.

Mechanism of Action: SMARCA2/4 Degradation

PROTACs incorporating a this compound-derived warhead function by simultaneously binding to the bromodomain of SMARCA2 or SMARCA4 and an E3 ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the formation of a ternary complex, which is the critical step for subsequent protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (SMARCA2/4 Ligand - Linker - VHL Ligand) Ternary_Complex SMARCA2/4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 (POI) SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_SMARCA2_4 Poly-ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_SMARCA2_4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated degradation of SMARCA2/4.

Application in SMARCA2/4 Degradation for AML

In acute myeloid leukemia (AML), the SWI/SNF complex is crucial for maintaining an oncogenic transcription program that leads to a block in cellular differentiation. Degradation of the SMARCA2 and SMARCA4 subunits can disrupt this program, leading to the downregulation of oncogenes like MYC and promoting the differentiation of leukemic cells.

SMARCA2_4_Signaling PROTAC SMARCA2/4 PROTAC (e.g., A11) SMARCA2_4 SMARCA2/4 Proteins PROTAC->SMARCA2_4 Degradation Oncogenes Oncogenic Transcription (e.g., MYC) PROTAC->Oncogenes Downregulates Diff_Block Differentiation Block PROTAC->Diff_Block Relieves Proliferation AML Cell Proliferation PROTAC->Proliferation Inhibits Apoptosis Apoptosis PROTAC->Apoptosis Induces Differentiation Myeloid Differentiation PROTAC->Differentiation Promotes SWI_SNF SWI/SNF Complex SMARCA2_4->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Regulates Chromatin->Oncogenes Activates Oncogenes->Diff_Block Oncogenes->Proliferation Diff_Block->Proliferation

Figure 2: Signaling pathway affected by SMARCA2/4 degradation in AML.

Data Presentation

The following tables summarize the quantitative data for the SMARCA2/4-targeting PROTAC A11, which utilizes a 2-(6-amino-5-phenylpyridazin-3-yl)phenol warhead, a close analog of this compound.

Table 1: Degradation Potency of PROTAC A11

TargetCell LineDC₅₀ (nM)Dₘₐₓ (%)
SMARCA2MV-4-113.098
SMARCA4MV-4-114.098

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of PROTAC A11

Cell LineCancer TypeIC₅₀ (nM)
MV-4-11Acute Myeloid Leukemia< 10
MOLM-13Acute Myeloid Leukemia< 10
SU-DHL-4Diffuse Large B-cell Lymphoma< 10

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

A typical experimental workflow for the evaluation of a novel PROTAC involves synthesis and characterization, assessment of target engagement and degradation in cells, and evaluation of the functional cellular consequences.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Evaluation synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Verification (NMR, Mass Spec) purification->characterization binding_assay Binding Affinity Assays (SPR, ITC) characterization->binding_assay co_ip Ternary Complex Formation (Co-IP) binding_assay->co_ip western_blot Protein Degradation Assay (Western Blot) co_ip->western_blot viability_assay Cell Viability Assay (MTT/MTS) western_blot->viability_assay pk_pd Pharmacokinetics & Pharmacodynamics viability_assay->pk_pd efficacy Xenograft Models pk_pd->efficacy

Figure 3: Experimental workflow for PROTAC development and evaluation.
Protocol 1: Synthesis of a SMARCA2/4-Targeting PROTAC

This protocol describes a general synthetic route for coupling the SMARCA2/4 ligand (derived from this compound), a linker, and a VHL E3 ligase ligand.

Materials:

  • This compound derivative with a suitable functional group for linker attachment (e.g., a carboxylic acid or amine).

  • Linker with complementary functional groups (e.g., amine and carboxylic acid).

  • VHL ligand with a suitable functional group for linker attachment.

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Reagents for deprotection if protecting groups are used (e.g., TFA for Boc group removal).

Procedure:

  • Linker-VHL Ligand Conjugation: a. Dissolve the VHL ligand (1.0 eq) and the linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the product by flash chromatography or preparative HPLC.

  • Deprotection (if necessary): a. If the conjugated linker has a protecting group (e.g., Boc), dissolve the compound in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure.

  • Final Coupling to SMARCA2/4 Ligand: a. Dissolve the deprotected Linker-VHL ligand conjugate (1.0 eq) and the SMARCA2/4 ligand derivative (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir at room temperature for 4-12 hours, monitoring by LC-MS. d. Purify the final PROTAC by preparative HPLC.

  • Characterization: a. Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

Materials:

  • Cultured cells (e.g., MV-4-11).

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them. b. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize protein amounts, mix with Laemmli buffer, and denature by heating. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis: a. Develop the blot with a chemiluminescent substrate and image. b. Quantify band intensities and normalize to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cultured cells.

  • PROTAC stock solution in DMSO.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow to adhere. b. Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Measurement: a. Add the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Materials:

  • Cultured cells.

  • PROTAC and control compounds.

  • Cell lysis buffer for Co-IP (non-denaturing).

  • Antibody for immunoprecipitation (e.g., anti-VHL).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • Primary antibodies for Western blot (anti-VHL, anti-SMARCA2).

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours). b. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: a. Incubate the cell lysate with an anti-VHL antibody overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binders. b. Elute the protein complexes from the beads.

  • Western Blot Analysis: a. Analyze the eluates by Western blotting. b. Probe the membrane with antibodies against both VHL and SMARCA2. The presence of SMARCA2 in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing 6-(4-Methoxyphenoxy)pyridazin-3-amine as a putative ligand for a protein of interest.

The primary amine on this compound serves as a versatile synthetic handle for the attachment of a linker, which is subsequently conjugated to an E3 ligase ligand. Two common and robust methods for this conjugation are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][5] This guide will detail protocols for both synthetic strategies, offering flexibility in the design and assembly of novel PROTAC molecules.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[7]

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer E2_Enzyme E2-Ub E2_Enzyme->Ternary_Complex Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of action for a PROTAC, inducing ubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Protocols

This section provides two detailed protocols for the synthesis of PROTACs starting from this compound. The choice between these methods will depend on the desired linker structure and the functional groups present on the E3 ligase ligand.

Protocol 1: Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized linker to the primary amine of this compound, followed by conjugation to an amine-functionalized E3 ligase ligand.

Experimental Workflow: Amide Bond Formation

Amide_Bond_Workflow cluster_0 Step 1: Linker Attachment to POI Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation cluster_3 Step 4: Purification A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Boc-Linker-COOH B->C D Boc-Linker-POI Intermediate C->D E Boc-Linker-POI Intermediate F TFA/DCM G H2N-Linker-POI Intermediate F->G H H2N-Linker-POI Intermediate J Amide Coupling (HATU, DIPEA, DMF) H->J I E3 Ligase Ligand-COOH I->J K Final PROTAC J->K L Final PROTAC M Preparative RP-HPLC L->M N Pure PROTAC M->N

Caption: Synthetic workflow for PROTAC synthesis using a two-step amide coupling strategy.

Materials:

  • This compound (POI-NH2)

  • Boc-protected carboxylic acid-functionalized linker (e.g., Boc-NH-(PEG)n-COOH)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative RP-HPLC)

Procedure:

  • Step 1: Coupling of Linker to POI Ligand

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the Boc-protected carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the purified Boc-protected POI-linker intermediate from Step 1 in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is typically used directly in the next step.

  • Step 3: Coupling of E3 Ligase Ligand

    • In a dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand with a terminal carboxylic acid (1.0 eq) and the deprotected POI-linker intermediate from Step 2 (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Step 4: Purification and Characterization

    • Upon completion of the reaction in Step 3, purify the crude PROTAC using preparative reverse-phase HPLC.[8]

    • Analyze the collected fractions by analytical LC-MS to confirm purity and identity.

    • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR to confirm its structure.[8]

Protocol 2: Synthesis via Click Chemistry (CuAAC)

This protocol describes a modular approach where the POI ligand and E3 ligase ligand are functionalized with an alkyne and an azide, respectively, and then joined using a copper(I)-catalyzed click reaction.

Experimental Workflow: Click Chemistry (CuAAC)

Click_Chemistry_Workflow cluster_0 Component Functionalization cluster_1 CuAAC Reaction cluster_2 Purification A This compound C Amide Coupling A->C B Alkyne-Linker-COOH B->C D POI-Linker-Alkyne C->D I POI-Linker-Alkyne E E3 Ligase Ligand-NH2 G Amide Coupling E->G F Azide-Linker-COOH F->G H E3-Linker-Azide G->H J E3-Linker-Azide K CuSO4, Sodium Ascorbate t-BuOH/H2O I->K J->K L Final PROTAC K->L M Final PROTAC N Preparative RP-HPLC M->N O Pure PROTAC N->O

Caption: Modular workflow for PROTAC synthesis via CuAAC click chemistry.

Materials:

  • This compound functionalized with a terminal alkyne (POI-alkyne)

  • E3 ligase ligand functionalized with a terminal azide (E3-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware and purification equipment (preparative RP-HPLC)

Procedure:

  • Step 1: Synthesis of Functionalized Components

    • Synthesize the alkyne-functionalized POI ligand by reacting this compound with a linker containing a terminal alkyne and a carboxylic acid (e.g., pent-4-ynoic acid) using the amide coupling conditions described in Protocol 1, Step 1.

    • Synthesize the azide-functionalized E3 ligase ligand by reacting an amine-functionalized E3 ligase ligand with a linker containing a terminal azide and a carboxylic acid (e.g., azidoacetic acid) using similar amide coupling conditions. Purify both intermediates.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Dissolve the POI-alkyne (1.0 eq) and E3-azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, dissolve sodium ascorbate (0.3 eq) in a minimal amount of water and add it to the reaction mixture.

    • In another vial, dissolve CuSO₄·5H₂O (0.1 eq) in a minimal amount of water and add it to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Step 3: Purification and Characterization

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., DCM).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC using preparative reverse-phase HPLC.

    • Characterize the final product by HRMS and NMR as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for PROTACs synthesized using methodologies similar to those described above. Note that specific values will vary depending on the exact POI ligand, E3 ligase ligand, and linker used.

Table 1: Representative Synthesis and Characterization Data

ParameterProtocol 1 (Amide Coupling)Protocol 2 (Click Chemistry)
Step 1 Yield 60-80%55-75%
Step 2 Yield 80-95%>90% (for CuAAC step)
Overall Yield 40-60%50-70%
Purity (Post-HPLC) >98%>98%
HRMS Calculated vs. Found (within 5 ppm)Calculated vs. Found (within 5 ppm)

Table 2: Representative Biological Activity Data

ParameterDescriptionRepresentative Value
DC₅₀ Concentration for 50% degradation of the target protein10-100 nM
Dₘₐₓ Maximum percentage of target protein degradation>90%
Binding Affinity (POI) K_d or IC₅₀ for binding to the protein of interestVaries (µM to nM range)
Binding Affinity (E3 Ligase) K_d or IC₅₀ for binding to the E3 ligaseVaries (µM to nM range)

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel PROTACs using this compound as a starting point for the POI-binding moiety. Both amide bond formation and click chemistry offer robust and versatile strategies for constructing these complex heterobifunctional molecules. The choice of synthetic route will be dictated by the desired linker properties and the overall synthetic strategy. Successful synthesis, purification, and characterization, as detailed in these protocols, are critical first steps in the development of new targeted protein degraders for research and therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays of 6-(4-Methoxyphenoxy)pyridazin-3-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Aminopyridazine compounds, in particular, have been investigated for their potential as anticancer, kinase inhibitory, and cardiovascular agents.[3][4] 6-(4-Methoxyphenoxy)pyridazin-3-amine belongs to this versatile class of molecules. While specific biological data for this exact compound is emerging, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways, particularly those involved in cancer progression.[3][5]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a kinase inhibitor and an anticancer agent. The provided methodologies will enable researchers to assess the compound's potency and mechanism of action in a cellular context.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize hypothetical quantitative data for this compound to illustrate how experimental results can be presented.

Table 1: Kinase Inhibition Activity

Target KinaseAssay TypeIC50 (nM)
VEGFR-2In-Cell ELISA150
EGFRWestern Blot450
SRCTR-FRET800

Table 2: Anti-Proliferative Activity

Cell LineAssay TypeIC50 (µM)
HUVECMTT Assay0.5
A549 (NSCLC)SRB Assay2.1
MCF-7 (Breast Cancer)CellTiter-Glo5.8

Signaling Pathways and Experimental Workflows

Visual representations of a generic kinase signaling pathway and the experimental workflows for the described cell-based assays are provided below to aid in understanding the experimental design and the compound's potential mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 6-(4-Methoxyphenoxy) pyridazin-3-amine Compound->P_RTK Inhibits RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Angiogenesis) Gene->Response

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Assay Execution cluster_2 Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_Reagent Add Assay Reagent (e.g., MTT, SRB) Incubate2->Add_Reagent Incubate3 Incubate Add_Reagent->Incubate3 Solubilize Solubilize Formazan/ Stain Incubate3->Solubilize Read_Plate Read Absorbance/ Luminescence Solubilize->Read_Plate Plot Plot Dose-Response Curve Read_Plate->Plot Calculate Calculate IC50 Plot->Calculate

Caption: General Workflow for Cell Viability/Proliferation Assays.

Experimental Protocols

Protocol 1: In-Cell ELISA for VEGFR-2 Phosphorylation

This assay measures the inhibition of Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVEC cells

  • Endothelial Cell Growth Medium

  • 96-well clear-bottom black plates

  • This compound

  • Recombinant Human VEGF-A

  • 4% Paraformaldehyde (PFA) in PBS

  • Quenching Buffer (PBS + 1% H₂O₂ + 0.1% Triton X-100)

  • Blocking Buffer (PBS + 3% BSA)

  • Primary Antibody: Rabbit anti-phospho-VEGFR-2 (Tyr1175)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound to the wells and incubate for 1 hour. Include vehicle control (e.g., DMSO) wells.

  • Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% PFA for 20 minutes. Wash with PBS and then add Quenching Buffer for 20 minutes to block endogenous peroxidases.

  • Blocking: Wash the wells with PBS and add Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary antibody (anti-phospho-VEGFR-2) overnight at 4°C. The following day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the wells and add TMB substrate. Incubate until a blue color develops. Add Stop Solution and read the absorbance at 450 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of a cancer cell line (e.g., A549, non-small cell lung cancer).

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well clear plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the compound to the wells and incubate for 72 hours. Include vehicle control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay determines if the compound induces apoptosis.

Materials:

  • Cancer cell line of interest (e.g., T-47D)

  • Culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

By employing these detailed protocols, researchers can effectively evaluate the biological activity of this compound and elucidate its potential as a therapeutic agent.

References

Application Notes and Protocols for the Characterization of 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-(4-Methoxyphenoxy)pyridazin-3-amine , a key intermediate in the synthesis of various biologically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this molecule.

Physicochemical and Structural Information

This compound (CAS No. 121041-41-6) is a pyridazine derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol .[1][2] Its structure is characterized by a pyridazine ring substituted with an amino group and a 4-methoxyphenoxy group.

Predicted Physicochemical Properties

While experimental data for the target compound is limited, the following table summarizes calculated physicochemical properties.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃O₂[1][2]
Molecular Weight217.22 g/mol [1][2]
Density (calculated)1.257 g/cm³[1]
Boiling Point (calculated)443.771 °C at 760 mmHg[1]
Flash Point (calculated)222.185 °C[1]
Refractive Index (calculated)1.608[1]

Analytical Techniques and Protocols

The following sections detail the experimental protocols for the structural elucidation and purity assessment of this compound. The data presented is based on expected values derived from structurally similar compounds and general principles of analytical chemistry, as specific experimental data for this compound is not widely published.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is recommended.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Expected Results: A major peak corresponding to this compound should be observed, with the purity calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. Commercial batches of this compound often specify a purity of ≥95%.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.

Protocol:

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to identify the number and types of carbon atoms.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.0m4HAromatic protons (phenoxy group)
~7.0 - 6.8d1HPyridazine proton
~6.5 - 6.3d1HPyridazine proton
~6.0s2H-NH₂
~3.8s3H-OCH₃

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (ppm)Assignment
~160C-O (pyridazine)
~155C-O (phenoxy)
~150C-NH₂ (pyridazine)
~130 - 115Aromatic carbons
~110Pyridazine carbons
~55-OCH₃
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution (dissolved in a suitable solvent like methanol or acetonitrile) directly into the ESI source.

  • Analysis Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

Expected Results:

Ionm/z (calculated)
[M+H]⁺218.09
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine)
3100 - 3000C-H stretching (aromatic)
1620 - 1580C=N and C=C stretching (aromatic rings)
1250 - 1200C-O-C stretching (ether)
1100 - 1000C-O stretching (ether)

Experimental Workflows and Biological Context

The following diagrams illustrate a typical workflow for the analytical characterization of this compound and its potential biological relevance.

G Experimental Workflow for Compound Characterization synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ftir FTIR Spectroscopy (Functional Group Analysis) purification->ftir characterization Full Characterization hplc->characterization nmr->characterization ms->characterization ftir->characterization

Caption: A typical experimental workflow for the synthesis, purification, and analytical characterization of a chemical compound.

This compound can be a precursor for the synthesis of molecules with potential biological activity. For instance, structurally related aminopyridazine derivatives have been identified as antagonists of the GABA-A receptor.[3] The following diagram illustrates a simplified signaling pathway involving the GABA-A receptor.

G Simplified GABA-A Receptor Signaling Pathway gaba GABA (Neurotransmitter) receptor GABA-A Receptor (Ligand-gated ion channel) gaba->receptor Binds to channel Chloride Ion Channel Opening receptor->channel Activates antagonist This compound Derivative (Antagonist) antagonist->receptor Blocks GABA binding influx Chloride Ion (Cl⁻) Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Simplified diagram of GABA-A receptor signaling and the inhibitory action of an antagonist.

References

6-(4-Methoxyphenoxy)pyridazin-3-amine for E3 ligase ligand development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 6-(4-Methoxyphenoxy)pyridazin-3-amine for E3 Ligase Ligand Development

Initial Assessment: Based on a comprehensive review of publicly available scientific literature and chemical databases, there is no evidence to support the use of this compound as a ligand for E3 ubiquitin ligases in the context of targeted protein degradation. The primary documented application of this molecule is as a synthetic intermediate for a GABA-A receptor antagonist. While it is commercially available and listed by some vendors as a "Protein Degrader Building Block," there are no published studies demonstrating its binding to E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL), nor its incorporation into Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

Alternative Approach: To provide a comprehensive and actionable resource for researchers, scientists, and drug development professionals interested in E3 ligase ligand development, this document will utilize a well-characterized and widely used E3 ligase ligand as an illustrative example. We will focus on the von Hippel-Lindau (VHL) E3 ligase ligand, VH032 , to demonstrate the principles, protocols, and data presentation relevant to the field.

Application Notes for VH032: A VHL E3 Ligase Ligand

VH032 is a potent and well-characterized small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). By mimicking the binding motif of HIF-1α, VH032 can effectively recruit the VHL E3 ligase complex. In the context of PROTACs, VH032 serves as the E3 ligase-recruiting moiety, which, when connected via a linker to a ligand for a target protein, induces the ubiquitination and subsequent proteasomal degradation of that target.

Key Features of VH032:
  • High Affinity: VH032 exhibits strong binding affinity to the VHL E3 ligase, which is a crucial parameter for the efficacy of a PROTAC.

  • Well-Characterized Binding Mode: The interaction of VH032 with VHL is structurally well-documented, facilitating rational design of PROTACs.

  • Versatile Chemical Handle: VH032 contains a carboxylic acid group that serves as a convenient attachment point for linkers, allowing for its incorporation into a wide range of PROTAC molecules.

Quantitative Data for VH032 and Derived PROTACs

The following tables summarize key quantitative data for VH032 and a representative PROTAC incorporating this ligand.

Table 1: Binding Affinity of VH032 for VHL

LigandE3 LigaseAssay TypeBinding Affinity (Kd)
VH032VHLIsothermal Titration Calorimetry (ITC)186 nM
VH032VHLSurface Plasmon Resonance (SPR)98 nM

Table 2: In Vitro Degradation Data for a Representative VH032-based PROTAC (e.g., a BRD4-targeting PROTAC)

PROTACTarget ProteinCell LineDC50 (Concentration for 50% degradation)Dmax (Maximum degradation)
Representative VH032-BRD4 PROTACBRD4HeLa50 nM>95%
Representative VH032-BRD4 PROTACBRD4HEK29375 nM>90%

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes an E3 ligase ligand like VH032 to induce targeted protein degradation.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL complex) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->Ternary_Complex Ubiquitination of POI Ub Ubiquitin Ub->E3_Ligase Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->POI Poly-ubiquitination

Caption: Mechanism of action of a PROTAC.

Experimental Workflow for E3 Ligase Ligand and PROTAC Evaluation

This diagram outlines a typical workflow for the discovery and characterization of a new E3 ligase ligand and the subsequent development and testing of a PROTAC.

Experimental_Workflow cluster_Ligand_Discovery E3 Ligase Ligand Discovery & Characterization cluster_PROTAC_Development PROTAC Development & Evaluation Ligand_Synthesis Synthesis of E3 Ligand (e.g., VH032) Binding_Assay Biophysical Binding Assays (SPR, ITC, FP) Ligand_Synthesis->Binding_Assay PROTAC_Synthesis PROTAC Synthesis (Ligand-Linker-Target Moiety) Ligand_Synthesis->PROTAC_Synthesis Structural_Biology Structural Studies (X-ray, Cryo-EM) Binding_Assay->Structural_Biology Ternary_Complex_Assay Ternary Complex Formation Assays (FRET, SPR) PROTAC_Synthesis->Ternary_Complex_Assay Cellular_Degradation_Assay Cellular Degradation Assays (Western Blot, In-Cell ELISA, HiBiT) Ternary_Complex_Assay->Cellular_Degradation_Assay Functional_Assay Downstream Functional Assays (e.g., Cell Viability, Phenotypic Screens) Cellular_Degradation_Assay->Functional_Assay

Caption: Experimental workflow for E3 ligase ligand and PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of VH032

The synthesis of VH032 is a multi-step process that is well-documented in the chemical literature. Below is a representative high-level outline. For detailed reaction conditions, reagent quantities, and purification methods, it is essential to consult the primary scientific literature.

  • Starting Materials: Commercially available starting materials are typically used, including protected amino acids and aromatic compounds.

  • Key Steps:

    • Coupling of a protected hydroxyproline derivative with a suitable aromatic amine.

    • Functionalization of the aromatic moiety.

    • Deprotection steps to yield the final carboxylic acid handle.

  • Purification: Purification is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the general steps for determining the binding affinity of an E3 ligase ligand to its target protein using SPR.

  • Immobilization of E3 Ligase:

    • The purified E3 ligase (e.g., VHL complex) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Ligand Binding:

    • A series of concentrations of the E3 ligase ligand (e.g., VH032) in a suitable running buffer are injected over the sensor surface.

    • A reference flow cell without the immobilized E3 ligase is used for background subtraction.

  • Data Analysis:

    • The binding sensorgrams are recorded, and the equilibrium binding responses are plotted against the ligand concentration.

    • The dissociation constant (Kd) is determined by fitting the data to a steady-state affinity model.

Protocol 3: Western Blot for Cellular Protein Degradation

This protocol describes the assessment of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the degradation percentage against the PROTAC concentration and fitting the data to a dose-response curve.

Illuminating the Path Forward: Methodologies for Assessing the Biological Effects of Pyridazinamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, pyridazinamine compounds have emerged as a promising class of molecules with diverse biological activities. To empower researchers, scientists, and drug development professionals in their quest to unlock the full therapeutic potential of these compounds, we present a comprehensive guide to the essential methods for assessing their biological effects. These application notes and protocols provide a robust framework for evaluating the anticancer, anti-inflammatory, cardiovascular, and neurological activities of pyridazinamine derivatives.

The unique chemical structure of the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, allows for extensive chemical modifications, leading to a broad spectrum of biological activities.[1] Understanding the impact of these compounds on cellular pathways is paramount for advancing novel therapeutics. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key biological processes to facilitate this endeavor.

Key Areas of Biological Assessment

The biological evaluation of pyridazinamine compounds typically focuses on several key therapeutic areas:

  • Anticancer Activity: Many pyridazinamine derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation. Key targets include cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[2][3]

  • Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4]

  • Cardiovascular Applications: Certain pyridazinamine analogs have demonstrated vasorelaxant effects, suggesting their potential in treating cardiovascular diseases.[1]

  • Neurological Disorders: The inhibition of enzymes like monoamine oxidase (MAO) by some pyridazinamine derivatives points to their potential utility in addressing neurodegenerative diseases.[4][5]

Application Notes and Protocols

I. Anticancer Activity Assessment

Objective: To determine the cytotoxic or cytostatic effects of pyridazinamine compounds on cancer cell lines.

Principle: These colorimetric assays measure cell viability. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1] The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells.

Detailed Protocol: MTT Assay [1]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified 5% CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the pyridazinamine compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[1] Add the compound solutions to the wells and include vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1] Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Detailed Protocol: SRB Assay [2]

  • Cell Seeding: Seed cells in 96-well plates as described for the MTT assay.[2]

  • Compound Treatment: Treat cells with serial dilutions of the pyridazinamine compounds for 48-72 hours.[2]

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[2]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2]

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[2]

Objective: To evaluate the inhibitory activity of pyridazinamine compounds against specific kinases involved in cancer progression, such as VEGFR-2 and CDK2.

Protocol: VEGFR-2 Phosphorylation Assay [2]

  • Cell Culture and Starvation: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates and grow to 80-90% confluency. Starve the cells in a serum-free medium for 16-24 hours.[2]

  • Compound Pre-treatment: Treat the starved cells with various concentrations of the pyridazinamine compound for 1-2 hours at 37°C.[2]

  • VEGF Stimulation: Stimulate the cells with VEGF-A (final concentration of 50 ng/mL) for 10-15 minutes at 37°C.[2]

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer.[2]

  • ELISA: Perform a phospho-VEGFR-2 ELISA according to the manufacturer's instructions to measure the level of phosphorylated VEGFR-2.[2]

  • Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration. Calculate the percentage of inhibition of VEGF-induced phosphorylation and determine the IC50 value.[2]

Protocol: Kinase-Glo® Luminescent Kinase Assay (for CDK2) [1]

  • Reaction Setup: In a 96-well plate, combine the CDK2 enzyme, the test compound at various concentrations, and the appropriate substrate in the reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.[1]

  • Data Acquisition: Measure the luminescence signal using a luminometer.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.[1]

II. Anti-inflammatory Activity Assessment

Objective: To determine the inhibitory effect of pyridazinamine compounds on COX-1 and COX-2 enzymes.

Protocol: Colorimetric COX Inhibitor Screening Assay [4]

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound or a reference inhibitor (e.g., celecoxib).[4]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[4]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[4]

  • Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.[4]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound.[4]

III. Cardiovascular Activity Assessment

Objective: To assess the vasorelaxant properties of pyridazinamine compounds on isolated aortic rings.

Protocol: Aortic Ring Vasorelaxation Assay [1]

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.[4]

  • Equilibration and Viability Check: Allow the rings to equilibrate. Contract the rings with phenylephrine or KCl. Assess endothelium integrity by adding acetylcholine.[1]

  • Compound Testing: Pre-contract the aortic rings again. Once a stable contraction is achieved, add the pyridazinamine compound in a cumulative manner to obtain a concentration-response curve.[1]

  • Data Analysis: Calculate the percentage of relaxation induced by the compound and determine the EC50 value (the concentration that causes 50% of the maximal relaxation).

IV. Neurological Activity Assessment

Objective: To evaluate the inhibitory potential of pyridazinamine compounds against MAO-A and MAO-B enzymes.

Protocol: Fluorometric MAO-B Inhibition Assay [4]

  • Enzyme Source: Obtain a source of MAO-B enzyme (e.g., from rat brain mitochondria).[4]

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine).[4]

  • Incubation and Termination: After a defined incubation period, stop the reaction.

  • Detection: Measure the fluorescent product (e.g., 4-hydroxyquinoline) using a fluorometer.[4]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to allow for easy comparison of the biological activities of different pyridazinamine compounds.

Table 1: Anticancer Activity of Pyridazin-3-amine Analogs

Compound Target Cell Line IC50 (µM) Reference
Analog A MCF-7 5.2 [1]
Analog B HeLa 10.8 [1]

| Analog C | A549 | 2.5 |[1] |

Table 2: Kinase Inhibitory Activity of Pyridazinamine Derivatives

Compound Target Kinase IC50 (µM) Reference
Derivative X VEGFR-2 0.15 [3]
Derivative Y CDK2 0.52 [2]

| Derivative Z | BCR-ABL | 0.08 |[5] |

Table 3: Anti-inflammatory Activity of 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives

Compound Target IC50 (µM) Selectivity Index (SI) Reference
Derivative 3d COX-2 0.425 - [4]

| Celecoxib | COX-2 | 0.374 | - |[4] |

Table 4: Vasorelaxant Effect of Pyridazin-3-amine Analogs

Compound Condition EC50 (µM) Reference
Analog D Endothelium-intact 3.1 [1]

| Analog E | Endothelium-denuded | >100 |[1] |

Visualizing Biological Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data Data Acquisition & Analysis A Cancer Cells in Culture B Seed Cells in 96-well Plate A->B D Treat Cells for 48-72h B->D C Prepare Serial Dilutions of Pyridazinamine Compound C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Viability & IC50 H->I

Workflow for MTT Cell Viability Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Transcription Factor Activation VEGF VEGF VEGF->VEGFR2 Binds Pyridazinamine Pyridazinamine Compound Pyridazinamine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRB_E2F pRB-E2F Complex CyclinD_CDK46->pRB_E2F Phosphorylates pRB E2F_free Free E2F pRB_E2F->E2F_free Releases E2F CyclinE Cyclin E CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 E2F_free->CyclinE Promotes Transcription DNA_Synth DNA Synthesis CyclinE_CDK2->DNA_Synth Promotes G1/S Transition Pyridazinamine Pyridazinamine Compound Pyridazinamine->CyclinE_CDK2 Inhibits

CDK2 Regulation of Cell Cycle Progression.

References

Application Notes and Protocols for 6-(4-Methoxyphenoxy)pyridazin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Methoxyphenoxy)pyridazin-3-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridazine core is a privileged scaffold found in numerous biologically active compounds. This molecule serves as a key intermediate in the synthesis of potent and selective antagonists for the GABA-A receptor and is a valuable starting material for the development of novel kinase inhibitors and anticancer agents. The presence of the methoxyphenoxy group and the reactive amine functionality allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

These application notes provide an overview of the utility of this compound in drug discovery, supported by quantitative data for its closely related derivatives, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows.

Data Presentation

While specific quantitative biological data for this compound is limited in publicly available literature, its primary application as a precursor to potent GABA-A receptor antagonists is well-documented. The following table summarizes the inhibitory activity of a key derivative, SR 95531 (Gabazine), synthesized from this starting material. Additionally, representative data for the broader class of pyridazine derivatives in anticancer and kinase inhibition assays are presented to illustrate the potential of this scaffold.

Table 1: Quantitative Biological Data for Derivatives of this compound and Related Pyridazine Compounds

Compound/Derivative ClassTarget/AssayCell Line/SystemActivity MetricValueReference(s)
GABA-A Receptor Antagonism
SR 95531 (Gabazine)[3H]GABA displacementRat brain membranesKi0.15 µM[1]
Anticancer Activity
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h)Growth InhibitionSR (leukemia)GI50< 0.1 µM[2]
Growth InhibitionNCI-H522 (non-small cell lung)GI50< 0.1 µM[2]
Growth InhibitionVarious cancer cell linesGI50< 1.0 µM[2]
Fused Pyridazine Derivative (Compound 4a)Cytotoxic ActivityHCT-116 (colon cancer)IC5011.90 µM
Fused Pyridazine Derivative (Compound 4d)Cytotoxic ActivityHCT-116 (colon cancer)IC5010.43 µM
Kinase Inhibition
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g)CDK2 Inhibition-IC500.460 µM[3]
CDK9 Inhibition-IC500.801 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and research objectives.

Protocol 1: Synthesis of this compound Derivatives (General Suzuki Coupling)

This protocol describes a general method for the derivatization of a pyridazine core, which can be adapted for the synthesis of various analogs.

Materials:

  • 3-amino-6-chloropyridazine

  • (4-Methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-methoxyphenyl)pyridazin-3-amine derivative.

Protocol 2: In Vitro GABA-A Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared from cortex or whole brain)

  • [3H]GABA or [3H]Muscimol (radioligand)

  • Test compound (this compound or its derivatives)

  • Unlabeled GABA (for non-specific binding determination)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In reaction tubes, add the radioligand ([3H]GABA or [3H]Muscimol) at a fixed concentration.

  • For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled GABA.

  • For competition binding, add varying concentrations of the test compound.

  • Add the prepared brain membranes to initiate the binding reaction.

  • Incubate at 4°C for a specified time (e.g., 20-30 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value of the test compound.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 4: In Vitro Kinase Inhibitory Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2, CDK2)

  • Kinase buffer

  • ATP

  • Substrate (specific for the kinase)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of the plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_0 Synthesis Workflow A 3-Amino-6-chloropyridazine C Suzuki Coupling (Pd Catalyst, Base) A->C B (4-Methoxyphenyl)boronic acid B->C D This compound C->D E Further Derivatization D->E F Bioactive Molecules (e.g., GABA-A Antagonists, Kinase Inhibitors) E->F

Caption: Synthetic pathway for this compound and its derivatives.

G cluster_1 GABA-A Receptor Signaling GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to Channel Chloride Ion Channel GABAAR->Channel Opens Antagonist Pyridazine Derivative (e.g., SR 95531) Antagonist->GABAAR Blocks Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel->Hyperpolarization Leads to

Caption: Mechanism of action of GABA-A receptor antagonists derived from the pyridazine scaffold.

G cluster_2 Kinase Inhibition Workflow GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Kinase_Inhibitor Pyridazine Derivative Kinase_Inhibitor->Receptor Inhibits Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes

Caption: General signaling pathway illustrating the potential mechanism of kinase inhibition by pyridazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 6-(4-Methoxyphenoxy)pyridazin-3-amine synthesis. The following sections provide a proposed experimental protocol, a troubleshooting guide, and frequently asked questions based on established principles of nucleophilic aromatic substitution on heteroaromatic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and common strategy for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the commercially available 6-chloropyridazin-3-amine with 4-methoxyphenol in the presence of a suitable base and solvent. The chlorine atom at the 6-position of the pyridazine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

Q2: What are the most critical parameters to control for maximizing yield in this SNAr reaction?

A2: The success and yield of the synthesis hinge on three key parameters:

  • Choice of Base: A base is required to deprotonate the 4-methoxyphenol, forming the more nucleophilic phenoxide. The base must be strong enough to achieve this but not so harsh that it promotes side reactions or degradation.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they effectively solvate the cation of the base and do not interfere with the nucleophile.[1]

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of undesired byproducts. Optimization is crucial.[1]

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reaction of concern is N-arylation , where the 4-methoxyphenol reacts with the amino group at the 3-position instead of displacing the chlorine at the 6-position. To favor the desired O-arylation, a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to selectively generate the more reactive phenoxide nucleophile. Another potential issue is the hydrolysis of the starting material or product if water is present in the reaction mixture; therefore, using anhydrous conditions is recommended.[1]

Proposed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Disclaimer: This is a proposed methodology based on established chemical principles for SNAr reactions. Optimization may be necessary to achieve the best results for your specific laboratory conditions and scale.

Materials:

  • 6-Chloropyridazin-3-amine (1.0 eq.)

  • 4-Methoxyphenol (1.1-1.2 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (or DMSO).

  • Nucleophile Activation: Add 4-methoxyphenol (1.1-1.2 eq.) to the solvent. If using NaH, cool the mixture to 0 °C and add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at this temperature for 20-30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide. If using K₂CO₃, it can be added directly with the 4-methoxyphenol at room temperature.

  • Substrate Addition: Add 6-chloropyridazin-3-amine (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base is not strong enough to deprotonate the 4-methoxyphenol. 2. Low Reaction Temperature: The activation energy for the substitution is not being overcome.[1] 3. Poor Solvent Choice: The solvent is not adequately solvating the reagents.[1]1. Base Selection: Switch to a stronger base. If using K₂CO₃, consider switching to NaH. Ensure the base is fresh and of high quality. 2. Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for both product formation and potential decomposition. 3. Solvent Screening: Use a polar aprotic solvent like anhydrous DMF or DMSO.
Formation of Side Products 1. N-Arylation: The 4-methoxyphenol has reacted at the 3-amino group. 2. Hydrolysis: Presence of water in the reaction mixture has led to the formation of 6-hydroxypyridazin-3-amine.[1]1. Favor O-Arylation: Ensure complete deprotonation of the phenol before adding the 6-chloropyridazin-3-amine, especially when using a strong base like NaH. This makes the phenoxide the dominant nucleophile. 2. Anhydrous Conditions: Use anhydrous solvents and dry reagents. Handle hygroscopic materials under an inert atmosphere.
Product Purification Difficulties 1. Polarity Issues: The product is highly polar and difficult to separate from residual DMF/DMSO or polar byproducts. 2. Tar Formation: High reaction temperatures may have caused decomposition.1. Work-up Modification: After quenching, dilute the mixture with a large volume of water to precipitate the product, which can then be filtered. Perform an aqueous workup to remove the high-boiling solvent before chromatography.[1] 2. Re-optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate to avoid degradation.

Quantitative Data Summary

The following table presents illustrative data for optimizing the reaction yield. Actual results may vary and should be determined experimentally.

EntryBase (eq.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1K₂CO₃ (2.0)Acetonitrile802435
2K₂CO₃ (2.0)DMF801860
3K₂CO₃ (2.0)DMF1101275
4NaH (1.2)THF652455
5NaH (1.2) DMF 100 10 85
6Cs₂CO₃ (2.0)Dioxane1001670

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.

G start Starting Materials (6-Chloropyridazin-3-amine, 4-Methoxyphenol, Base) condition Reaction Conditions (Anhydrous Solvent, e.g., DMF Heat, 80-120 °C) start->condition 1. Combine product Crude Product condition->product 2. React workup Aqueous Workup & Extraction product->workup 3. Quench purify Purification (Column Chromatography) workup->purify 4. Isolate final Final Product (this compound) purify->final 5. Purify

Caption: Synthetic workflow for this compound.

G start Low or No Yield? check_base Is the base strong enough? (e.g., NaH > K₂CO₃) start->check_base Evaluate check_temp Is temperature high enough? (Target 80-120 °C) start->check_temp check_solvent Is solvent polar aprotic? (e.g., DMF, DMSO) start->check_solvent solution_base Use stronger base (e.g., NaH) check_base->solution_base No solution_temp Increase temperature incrementally check_temp->solution_temp No solution_solvent Switch to anhydrous DMF or DMSO check_solvent->solution_solvent No

References

solubility issues with 6-(4-Methoxyphenoxy)pyridazin-3-amine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-(4-Methoxyphenoxy)pyridazin-3-amine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental data for this compound is limited, based on its chemical structure and data from structurally similar pyridazine derivatives, it is expected to have low aqueous solubility and be more soluble in organic solvents. The presence of the basic aminopyridazine moiety suggests that its aqueous solubility will be pH-dependent.

Q2: I am observing precipitation of the compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. This often occurs when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into the aqueous assay buffer. The final concentration of the organic solvent in the assay may not be sufficient to maintain the compound's solubility, leading to a phenomenon known as "solvent shock".

Q3: What are the recommended solvents for preparing a stock solution?

A3: For initial solubilization, high-purity, anhydrous DMSO is recommended. Based on data for the closely related compound 6-(4-Methoxyphenyl)pyridazin-3-amine, solubility in other organic solvents such as ethanol and dimethylformamide (DMF) is also likely.[1] When preparing stock solutions, it is crucial to use a newly opened bottle of the solvent to minimize moisture content, which can negatively impact solubility.

Q4: How can I improve the aqueous solubility of this compound for my in vitro assay?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As an aminopyridazine derivative, the compound is basic. Lowering the pH of the aqueous buffer is expected to protonate the amino group, forming a more water-soluble salt.

  • Co-solvents: Increasing the percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in the final assay medium can help maintain solubility. However, it is critical to keep the final co-solvent concentration low (typically <1%) to avoid artifacts and cellular toxicity.[2][3][4]

  • Solubilizing Agents: The use of excipients like cyclodextrins can encapsulate the compound and improve its aqueous solubility.

  • Gentle Heating: Gentle warming of the stock solution can aid in dissolution, but caution must be exercised to avoid compound degradation. A controlled temperature water bath (e.g., 37°C) is recommended.

Q5: What is the predicted pKa of this compound and how can I use this information?

A5: While an experimentally determined pKa is not available, computational prediction tools are valuable for estimating this property. Reputable software such as ACD/Labs Percepta can provide accurate pKa predictions.[5][6] For basic compounds like this compound, adjusting the pH of the buffer to be at least 1-2 units below the predicted pKa of the conjugate acid will ensure that a significant portion of the compound is in its more soluble, protonated form.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.

This is a common problem for poorly soluble compounds. The following workflow can help troubleshoot this issue.

G start Precipitation Observed check_conc Is the final compound concentration necessary? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No optimize_dmso Optimize DMSO concentration check_conc->optimize_dmso Yes end_good Precipitation Resolved lower_conc->end_good serial_dilution Use serial dilution in buffer optimize_dmso->serial_dilution prewarm Pre-warm the aqueous buffer serial_dilution->prewarm ph_adjust Adjust buffer pH prewarm->ph_adjust check_stability Assess compound stability at new pH ph_adjust->check_stability use_excipient Consider solubilizing excipients (e.g., cyclodextrins) check_stability->use_excipient If stable end_bad Consult further check_stability->end_bad If unstable use_excipient->end_good G start Inconsistent Results visual_inspect Visually inspect for precipitate (microscopy may be needed) start->visual_inspect precipitate_present Precipitate Observed visual_inspect->precipitate_present Yes no_precipitate No Visible Precipitate visual_inspect->no_precipitate No troubleshoot_precip Follow precipitation troubleshooting guide precipitate_present->troubleshoot_precip check_dmso_effect Investigate DMSO effects on the assay no_precipitate->check_dmso_effect end_good Results Stabilized troubleshoot_precip->end_good dmso_control Run vehicle control with varying DMSO concentrations check_dmso_effect->dmso_control assay_interference Assay interference by DMSO? dmso_control->assay_interference compound_adsorption Consider compound adsorption to plasticware assay_interference->compound_adsorption No end_bad Further investigation needed assay_interference->end_bad Yes use_low_binding_plates Use low-adsorption plates compound_adsorption->use_low_binding_plates use_low_binding_plates->end_good G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex warm Gentle Warming (37°C) vortex->warm If needed aliquot Aliquot and Store vortex->aliquot Fully Dissolved warm->vortex prewarm_buffer Pre-warm Buffer serial_dilute Serial Dilution in Buffer prewarm_buffer->serial_dilute dropwise Add Dropwise with Mixing serial_dilute->dropwise inspect Visual Inspection dropwise->inspect

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyridazinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of pyridazinamine substrates. The following information is designed to help you diagnose and resolve experimental issues, leading to improved reaction yields and product purity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in the Suzuki coupling of pyridazinamines is a common issue that can stem from several factors related to the electron-deficient nature of the pyridazine ring and the presence of the amino group, which can interfere with the catalyst.

Potential Cause Recommended Solution Explanation
Catalyst Inhibition/Deactivation • Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or use a pre-catalyst. • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).The lone pair of electrons on the pyridazine nitrogens and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation. Bulky ligands can prevent this coordination and stabilize the active catalytic species.
Ineffective Base • Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction's success. For challenging couplings, stronger bases are often more effective.
Suboptimal Solvent • Use anhydrous solvents like dioxane, THF, or DME, often in a mixture with water (e.g., 4:1 or 10:1). • Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature.The solvent must solubilize all components of the reaction. A combination of an organic solvent with a small amount of water can often facilitate the dissolution of the base and promote the reaction.
Low Reaction Temperature • Gradually increase the reaction temperature in 10 °C increments (typically in the 80-110 °C range).Aryl chlorides, which are common precursors for pyridazinamines, are less reactive than bromides or iodides and often require higher temperatures for the oxidative addition step to proceed efficiently.
Oxygen Contamination • Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles. • Maintain a positive pressure of an inert gas throughout the reaction.The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote the homocoupling of boronic acids.[1]
Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired coupled product. The most common side reactions are protodeboronation, homocoupling, and dehalogenation.

Side Product Identification Potential Cause Mitigation Strategy
Protodeboronation Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis showing the arene corresponding to the boronic acid.Presence of excess water or acidic/basic conditions that promote the cleavage of the C-B bond. This is particularly problematic for heteroaryl boronic acids.• Use anhydrous solvents and reagents. • Consider using more stable boronic esters (e.g., pinacol esters). • Use a weaker base if the reaction conditions allow.
Homocoupling MS or NMR analysis showing a biaryl product derived from the boronic acid.Presence of oxygen or Pd(II) species in the reaction mixture.• Ensure thorough degassing of the reaction mixture. • Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst to minimize initial Pd(II) concentration.
Dehalogenation MS or NMR analysis showing the pyridazinamine starting material without the halogen.The palladium catalyst reacting with a hydride source (e.g., solvent, base, or impurities).• Use a solvent that is not a hydride source. • Ensure the reaction is performed under a strict inert atmosphere. • Minimize reaction time once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a pyridazinamine substrate so challenging?

The primary challenges arise from the electronic properties of the pyridazinamine core. The electron-deficient nature of the pyridazine ring can affect the catalytic cycle, and the presence of the amino group, along with the ring nitrogens, can lead to catalyst poisoning through coordination with the palladium center. Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges.

Q2: Which palladium catalyst and ligand system is best for pyridazinamine Suzuki coupling?

While there is no single "best" system for all substrates, a good starting point is often a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For more challenging couplings, particularly with chloro-substrates, more advanced systems using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective.

Q3: Can I use an unprotected pyridazinamine in a Suzuki coupling?

Yes, it is often possible to perform Suzuki couplings on pyridazinamines without protecting the amino group. However, the unprotected amine can contribute to catalyst inhibition. If you are experiencing low yields, and other optimization strategies have failed, N-protection should be considered.

Q4: How critical is the purity of the boronic acid?

The purity of the boronic acid is very important. Impurities can inhibit the catalyst. Additionally, boronic acids can degrade over time, especially if not stored properly, leading to the formation of anhydrides or other species that may not be active in the coupling reaction. It is recommended to use high-purity boronic acids and to check their quality if you are experiencing issues.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of 3-amino-6-chloropyridazine with various arylboronic acids, providing a baseline for reaction optimization.

Table 1: Suzuki Coupling of 3-Amino-6-chloropyridazine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/Ethanol/H₂O8012-24Good
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001250-65
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101845-60

Note: "Good" indicates a yield that is synthetically useful, though the exact percentage was not specified in the source material.

Table 2: Suzuki Coupling of 3-Amino-6-halopyridazines with Various Boronic Acids

Pyridazinamine SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
3-Amino-6-chloropyridazineThienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/Ethanol/H₂O8022-65[2]
3-Bromo-6-(thiophen-2-yl)pyridazineVarious (hetero)arylPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/Ethanol/H₂O8014-28[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

This protocol is a generalized procedure based on commonly reported methods.[1]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., DME/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-amino-6-chloropyridazine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Visualizations

Suzuki_Troubleshooting start Low or No Yield catalyst Catalyst Issues? start->catalyst conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions sol_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst->sol_catalyst Inhibition or Deactivation sol_conditions Screen Bases (K₂CO₃, Cs₂CO₃) Optimize Solvent & Temp. Ensure Anhydrous/Inert conditions->sol_conditions Poor Reactivity sol_side_reactions Check for Protodeboronation (Use Boronic Ester) Check for Homocoupling (Degas Thoroughly) side_reactions->sol_side_reactions Byproduct Formation

Caption: Troubleshooting workflow for low-yield pyridazinamine Suzuki coupling.

Suzuki_Workflow setup 1. Combine Reactants (Pyridazinamine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat Reaction (80-110 °C) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (Extract with Organic Solvent) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify product Pure Coupled Product purify->product

Caption: General experimental workflow for pyridazinamine Suzuki coupling.

References

Technical Support Center: Stability of 6-(4-Methoxyphenoxy)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing and evaluating the stability of 6-(4-Methoxyphenoxy)pyridazin-3-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical stability concerns and potential degradation pathways for this compound derivatives?

A1: Based on the core structure, which includes a pyridazine ring, an amine group, and an ether linkage, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photodecomposition.

  • Hydrolytic Degradation: The ether linkage (C-O-C) between the pyridazine and methoxyphenyl rings can be susceptible to cleavage under strong acidic or basic conditions. The pyridazine ring itself can also undergo hydrolysis, though this typically requires more forcing conditions.

  • Oxidative Degradation: The amine group (-NH2) and the electron-rich pyridazine ring are potential sites for oxidation.[1] Amines can oxidize to form N-oxides or other related impurities.[1] The methoxy group (-OCH3) can also be a site of oxidative demethylation.

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, particularly UV radiation.[2] Exposure can lead to complex degradation pathways, including radical reactions and ring cleavage. It is crucial to conduct photostability testing as recommended by ICH guidelines.[2][3]

Q2: I am performing a stability study and observe a new, more polar peak in my reverse-phase HPLC chromatogram. What could this impurity be?

A2: A new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC analysis typically indicates the formation of a more hydrophilic degradation product. Considering the structure, possible culprits include:

  • Hydrolysis Product: Cleavage of the ether bond would result in 6-hydroxypyridazin-3-amine and 4-methoxyphenol. The hydroxyl group on the pyridazine ring would significantly increase polarity.

  • N-Oxide Formation: Oxidation of one of the pyridazine ring nitrogens or the exocyclic amine would form an N-oxide, which is substantially more polar than the parent amine.

  • Demethylation: Oxidative removal of the methyl group from the methoxyphenoxy moiety would yield a phenolic derivative, which is more polar due to the free hydroxyl group.

Troubleshooting Steps:

  • LC-MS Analysis: The most effective step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[4][5] This will provide the mass of the impurity, allowing you to infer its molecular formula and identify the likely degradation product.

  • Forced Degradation: Perform a forced degradation study (see Q4 and Protocol 1) under specific conditions (e.g., acid, base, oxidation).[3] If the peak of interest is generated selectively under oxidative stress, it is likely an N-oxide. If it appears under acidic hydrolysis, it points towards ether cleavage.

Q3: What are the recommended storage conditions for solid and solution-based samples of these derivatives to ensure long-term stability?

A3: Proper storage is critical to minimize degradation and ensure the integrity of your experimental results. The stability of pharmaceutical products depends on environmental factors like temperature, humidity, and light.[6]

Sample Form Recommended Storage Conditions Rationale
Solid (Powder) - Store at -20°C to 4°C.- Protect from light (use amber vials).- Store in a desiccator or under an inert atmosphere (e.g., argon, nitrogen).Minimizes thermal degradation. Prevents photodecomposition. Prevents moisture uptake, which can accelerate hydrolysis and other reactions.
Solution (in DMSO) - Store at -20°C or -80°C in small aliquots.- Use amber vials or wrap in foil.- Minimize freeze-thaw cycles.Low temperatures slow reaction kinetics. Protects from light. Repeated freezing and thawing can cause precipitation and introduce water condensation, accelerating degradation.
Solution (in Aqueous Buffer) - Prepare fresh before each experiment.- If short-term storage is necessary, store at 4°C for no more than 24-48 hours (stability must be verified).- Protect from light.Aqueous environments can promote hydrolysis. Refrigeration slows degradation, but long-term stability is not guaranteed.

Q4: My project requires a forced degradation study. What are the standard conditions I should test?

A4: Forced degradation, or stress testing, is used to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[1][3][7] As per ICH guidelines, the following conditions are recommended.[3]

Stress Condition Typical Reagents and Conditions Target Degradation Potential Products
Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-24 hours5-20%Ether cleavage products (e.g., 6-hydroxypyridazin-3-amine)
Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-24 hours5-20%Ether cleavage products, potential ring modifications
Oxidation 3-30% H₂O₂ at room temperature for 2-24 hours5-20%N-oxides, products of oxidative demethylation
Thermal Degradation Dry heat at 80-105°C for 24-72 hours5-20%Various unspecified thermal decomposition products
Photostability Expose solid or solution to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²)Compare to dark controlPhotolytic cleavage or rearrangement products

Note: The goal is to achieve modest degradation (5-20%) to observe primary degradation products without destroying the molecule entirely. Timelines and temperatures should be adjusted based on the compound's lability.

Experimental Protocols & Methodologies

Protocol 1: General Forced Degradation Study

This protocol outlines a standard procedure for stress testing a this compound derivative.

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 80°C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 80°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Place the solid compound in a vial at 105°C. Separately, place 2 mL of the stock solution in a sealed vial at 80°C.

    • Photolytic: Expose 2 mL of the stock solution and a thin layer of solid compound to a calibrated light source.

    • Control: Keep a sample of the stock solution and solid compound protected from light at 4°C.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately via a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This is a generic reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm (or scan with a PDA detector to identify the optimal wavelength).

High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[4]

Visualizations

G cluster_prep Phase 1: Preparation & Initial Analysis cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Identification p1 Prepare 1 mg/mL Stock Solution p2 Perform Initial HPLC-MS Analysis (T=0) p1->p2 Characterize starting material s1 Acid Hydrolysis (0.1 M HCl, 80°C) p2->s1 s2 Base Hydrolysis (0.1 M NaOH, 80°C) p2->s2 s3 Oxidation (3% H2O2, RT) p2->s3 s4 Thermal Stress (Solid & Solution, 105°C/80°C) p2->s4 s5 Photostability (UV/Vis Light) p2->s5 a1 Sample at Time Points (e.g., 2, 8, 24h) s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 Neutralize & Dilute Samples a1->a2 a3 Analyze via Stability-Indicating HPLC-UV Method a2->a3 a4 Characterize Degradants with LC-MS a3->a4 report Final Stability Report & Pathway Elucidation a4->report

Caption: Workflow for a forced degradation study.

G cluster_products Potential Degradation Products parent This compound (Parent Compound) p_hydrolysis Product A: 6-Hydroxypyridazin-3-amine + 4-Methoxyphenol parent->p_hydrolysis Acid/Base Hydrolysis (Ether Cleavage) p_noxide Product B: Pyridazine N-Oxide Derivative parent->p_noxide Oxidation (H₂O₂) p_demethyl Product C: 6-(4-Hydroxyphenoxy)pyridazin-3-amine parent->p_demethyl Oxidation (Demethylation)

References

refining experimental protocols for pyridazin-3-amine analog testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with pyridazin-3-amine analogs.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the experimental evaluation of pyridazin-3-amine analogs.

Q1: My pyridazin-3-amine analog is precipitating in the aqueous assay buffer. What is the likely cause and how can I fix it?

A2: Precipitation is a common challenge for organic compounds with limited water solubility.[1] This often happens when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous buffer, exceeding the compound's solubility limit.[1]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the analog in the assay.

    • Optimize Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[1][2] However, you may need to empirically determine the minimum DMSO concentration required to maintain solubility without affecting the experiment.

    • pH Adjustment: Since pyridazin-3-amine contains a basic amino group, its aqueous solubility can often be improved at a lower pH.[1][3] Consider a modest adjustment to your buffer's pH, ensuring it remains within a physiologically compatible range for your assay.

    • Gentle Heating: Gently warming the stock solution in a controlled water bath (e.g., at 37°C) can help dissolve the compound.[1][3] However, be cautious, as excessive heat may cause degradation.[1] Always verify compound stability after heating.

Q2: I am observing significant variability in my IC50 values between experiments. What are the potential sources of this inconsistency?

A2: Inconsistent IC50 values can stem from several factors related to experimental conditions and reagent handling.[4]

  • Troubleshooting Steps:

    • Cell Culture Consistency: Use cells within a consistent and low passage number range. Ensure that cell seeding density is accurate and uniform across all plates and experiments.[4]

    • Compound Stability: Prepare fresh stock solutions of the pyridazin-3-amine analog. If stock solutions have undergone multiple freeze-thaw cycles, they may have degraded.[1][4] Store stocks in single-use aliquots at -20°C or -80°C.[4]

    • Standardize Incubation Times: Ensure that the duration of compound treatment is identical for all experiments.[4]

    • Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are due to the compound and not the solvent.[2]

Q3: How can I be sure that the observed cytotoxicity is not just an artifact of the DMSO solvent?

A3: Solvent-induced toxicity is a critical parameter to control in cell-based assays.

  • Troubleshooting Steps:

    • DMSO Concentration Limit: For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept at 0.1% or lower to avoid cytotoxic effects.[2][4]

    • Run a DMSO Dose-Response Curve: Before testing your compounds, treat your cells with a range of DMSO concentrations (e.g., from 0.05% to 1.0%). This will help you determine the maximum tolerated concentration of the solvent for your specific cell line and assay conditions.

    • Consistent Vehicle Control: Ensure the DMSO concentration in your vehicle control wells is identical to that in your compound-treated wells.

Q4: My kinase inhibition assay shows high background signal in the control wells. What could be the issue?

A4: High background signal can obscure the true inhibitory effect of your compounds.

  • Troubleshooting Steps:

    • ATP Concentration: The concentration of ATP in the reaction should be at or near the Km value for the specific kinase. Excess ATP can lead to high basal kinase activity.

    • Enzyme Concentration: Titrate the kinase to find the optimal concentration that gives a robust signal without being excessively high.

    • Reagent Quality: Ensure all reagents, including the kinase, substrate, and buffer components, are of high quality and have not degraded.

    • Blocking Steps: If using an antibody-based detection method (like ELISA), ensure that blocking steps are adequate to prevent non-specific binding.[4]

Quantitative Data Summary

The biological activity of pyridazin-3-amine analogs is typically evaluated through various in vitro assays.[2] The following tables provide an illustrative summary of quantitative data for a hypothetical series of analogs to facilitate comparison.

Table 1: Anticancer Activity of Pyridazin-3-amine Analogs

Analog Cancer Cell Line Assay Type IC50 (µM)
Analog A A549 (Lung) MTT Assay (72h) 1.2
Analog A MCF-7 (Breast) MTT Assay (72h) 2.5
Analog B A549 (Lung) MTT Assay (72h) 0.8
Analog B MCF-7 (Breast) MTT Assay (72h) 1.1

| Doxorubicin | A549 (Lung) | MTT Assay (72h) | 0.1 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Kinase Inhibitory Activity of Pyridazin-3-amine Analogs

Analog Target Kinase Assay Type IC50 (nM)
Analog C VEGFR-2 ADP-Glo™ 15
Analog C JNK1 HTRF Assay 85
Analog D VEGFR-2 ADP-Glo™ 22
Analog D JNK1 HTRF Assay 150

| Ponatinib | VEGFR-2 | ADP-Glo™ | 5 |

Lower IC50 values indicate higher potency.[5]

Table 3: Vasorelaxant Effects of Pyridazin-3-amine Analogs

Analog Vessel Preparation Agonist EC50 (µM)
Analog E Rat Thoracic Aorta Phenylephrine 0.5
Analog F Rat Thoracic Aorta Phenylephrine 1.2

| Hydralazine | Rat Thoracic Aorta | Phenylephrine | 18.2 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays. These protocols are intended as a starting point and may require optimization.[2]

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cells.[5]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the pyridazin-3-amine analogs in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.[2] Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.[2][4]

  • Incubation: Incubate the plate for 48-72 hours.[2][4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, the specific substrate (e.g., Poly(Glu,Tyr)), and ATP at their desired final concentrations.[2]

  • Compound Addition: Add serial dilutions of the pyridazin-3-amine analogs dissolved in DMSO to the wells of a white, opaque 384-well plate.[2] Include "no enzyme" and "vehicle control" wells.

  • Enzyme Addition: Add the diluted target kinase (e.g., VEGFR-2) to all wells except the "no enzyme" control.[2]

  • Kinase Reaction: Initiate the reaction by adding the master mix to all wells. Incubate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[2]

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.[2]

  • Data Analysis: Normalize the data against controls and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value using a dose-response curve.

Protocol 3: Ex Vivo Vasorelaxation Assay

This assay evaluates the vasorelaxant effects of compounds on isolated arterial rings.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in width).[2] For endothelium-denuded experiments, gently rub the inner surface of the ring.[2]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[2] Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, washing with fresh solution every 15-20 minutes.[2]

  • Viability Check: Contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM) to check for endothelium integrity.[2] A relaxation of over 80% indicates an intact endothelium.[2]

  • Compound Testing: After washing and returning to baseline, pre-contract the rings again with phenylephrine. Once a stable plateau is reached, add the pyridazin-3-amine analogs in a cumulative manner, allowing the relaxation response to stabilize at each concentration.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate EC50 values from the concentration-response curves.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key experimental processes and signaling pathways relevant to pyridazin-3-amine analog testing.

G cluster_prep Preparation cluster_invitro In Vitro Screening cluster_analysis Analysis & Selection synthesis Analog Synthesis & Purification stock Stock Solution (DMSO) synthesis->stock Dissolution biochem Biochemical Assays (e.g., Kinase Inhibition) stock->biochem cell Cell-Based Assays (e.g., MTT, Viability) stock->cell adme In Vitro ADME (Solubility, Stability) stock->adme data Data Analysis (IC50 / EC50) biochem->data cell->data adme->data sar SAR Analysis data->sar lead Lead Candidate Selection sar->lead

Caption: General experimental workflow for pyridazin-3-amine analog testing.

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k Activates plc PLCγ vegfr2->plc Activates akt Akt pi3k->akt proliferation Cell Proliferation, Angiogenesis, Survival akt->proliferation pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation analog Pyridazin-3-amine Analog analog->vegfr2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazin-3-amine analogs.[2]

G start Precipitation Observed in Aqueous Buffer? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes lower_dmso Lower DMSO concentration if possible check_dmso->lower_dmso Yes check_compound_conc Is compound concentration in high µM range? check_dmso->check_compound_conc No success Compound Soluble lower_dmso->success lower_compound_conc Lower final compound concentration check_compound_conc->lower_compound_conc Yes adjust_ph Consider slight pH reduction of buffer (test compatibility) check_compound_conc->adjust_ph No lower_compound_conc->success use_cosolvent Use a co-solvent (e.g., Pluronic F-68) adjust_ph->use_cosolvent use_cosolvent->success

Caption: Troubleshooting workflow for compound solubility issues.

References

Technical Support Center: Enhancing Cell Permeability of Pyridazinamine-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming cell permeability challenges associated with pyridazinamine-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses common experimental issues related to the cell permeability of pyridazinamine-based PROTACs in a question-and-answer format.

Issue 1: My pyridazinamine-based PROTAC shows low or no degradation of the target protein in cellular assays, despite potent biochemical activity.

  • Potential Cause: This is a classic indicator of poor cell permeability. The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase. PROTACs are often large molecules with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which hinders passive diffusion across the lipid bilayer.[1] The pyridazinamine moiety itself is polar and possesses hydrogen bond accepting capabilities, which can contribute to a higher PSA if not properly masked within the molecule's conformation.[2]

  • Troubleshooting Steps:

    • Quantify Permeability: Directly assess the permeability of your compound using standard in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 assay for a more physiologically relevant model that includes active transport.[3][4]

    • Optimize the Linker: The linker is a critical determinant of a PROTAC's physicochemical properties.[5][]

      • Modify Length and Composition: Systematically vary the linker length. While there is no universal rule, both excessively long and short linkers can be detrimental. Replacing flexible polyethylene glycol (PEG) units with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[7]

      • Reduce Polarity: Avoid multiple amide motifs in the linker, as they increase the hydrogen bond donor count and PSA.[7]

    • Promote Favorable Conformations: Design modifications that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups and allow the PROTAC to adopt a more compact, "chameleon-like" conformation with a lower 3D polar surface area in the apolar environment of the cell membrane, thus enhancing permeability.[7][8]

    • Employ a Prodrug Strategy: Mask polar functional groups on the pyridazinamine moiety or elsewhere with lipophilic groups that can be cleaved intracellularly by enzymes like esterases. This can significantly improve membrane transit.[7]

Issue 2: My permeability assay results (e.g., PAMPA, Caco-2) are highly variable or show low compound recovery.

  • Potential Cause: Poor aqueous solubility and non-specific binding of the PROTAC to the assay apparatus are common issues for these large, often lipophilic molecules.[9] Low recovery can lead to an inaccurate measurement of the apparent permeability (Papp).[3]

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of your PROTAC in the specific assay buffer (e.g., PBS for PAMPA, HBSS for Caco-2). Consider using biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) which may improve the solubility of some PROTACs.[7]

    • Optimize Assay Conditions: For Caco-2 assays, ensure the integrity of the cell monolayer by measuring Trans-Epithelial Electrical Resistance (TEER). Use appropriate controls and consider including an efflux inhibitor if active transport is suspected.

    • Improve Formulation: For in vitro assays, consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on cell monolayers at higher concentrations.

    • Review Compound Purity: Ensure the compound is of high purity, as impurities can interfere with analytical quantification (e.g., LC-MS/MS).

Issue 3: My pyridazinamine-based PROTAC has modest permeability, but still shows a "hook effect" at lower-than-expected concentrations.

  • Potential Cause: The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that prevent the formation of the productive ternary complex.[10] If this occurs at low concentrations, it may indicate that even with modest permeability, the intracellular concentration is rapidly reaching saturating levels for binary complex formation.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response: Conduct degradation experiments over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation.

    • Analyze Ternary Complex Stability: While not directly a permeability issue, a very stable binary complex combined with suboptimal ternary complex cooperativity could exacerbate the hook effect. Biophysical assays can provide insight into these parameters.

    • Re-evaluate Permeability vs. Potency: The goal is not necessarily maximum permeability, but optimal intracellular exposure for potent degradation. A highly permeable PROTAC might not be the most effective if it leads to a pronounced hook effect. A balance between permeability and degradation activity is key.[11]

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for pyridazinamine-based PROTACs?

A1: Like most PROTACs, those containing a pyridazinamine scaffold are large molecules (MW often > 700 Da) that fall outside the traditional "Rule of Five" for oral drug-likeness.[1] Key challenges include:

  • High Molecular Weight (MW): Larger molecules diffuse more slowly across the cell membrane.

  • Large Polar Surface Area (PSA): The pyridazine ring itself is polar due to its two adjacent nitrogen atoms.[2] This, combined with other polar functionalities in the warhead, linker, and E3 ligase ligand, contributes to a high PSA, which is unfavorable for passive diffusion through the lipophilic cell membrane.[1]

  • Hydrogen Bonding Capacity: The pyridazine nitrogens are hydrogen bond acceptors, which can lead to strong interactions with the aqueous environment, disfavoring partitioning into the cell membrane.[2]

  • Rotatable Bonds: PROTACs often have a high number of rotatable bonds within the linker, leading to conformational flexibility. While this can be beneficial, an extended, polar conformation will not be cell-permeable.[7][8]

Q2: What physicochemical properties of the pyridazinamine ring itself should I consider when designing for cell permeability?

A2: The pyridazine ring has unique properties that can be leveraged or may need to be mitigated[2]:

  • High Dipole Moment: This contributes to its polarity. Strategic placement of substituents can modulate the dipole moment of the molecule.

  • Weak Basicity: The low intrinsic basicity (pKa) of pyridazine means it is less likely to be protonated at physiological pH, which can be advantageous for permeability.

  • Dual Hydrogen-Bonding: The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors. While this is useful for target binding, these interactions must be overcome for membrane transit. Designing PROTACs where these groups are shielded by intramolecular hydrogen bonds in a folded conformation can be a powerful strategy.[7][8]

  • Bioisosteric Replacement: Pyridazine is often considered a less lipophilic substitute for a phenyl ring.[2] This property can be used to fine-tune the overall lipophilicity (cLogP) of the PROTAC to achieve a balance between solubility and permeability.

Q3: How do I choose the right assay to measure the permeability of my PROTAC?

A3: A multi-faceted approach is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion. It is useful for early-stage screening and ranking of compounds based on their ability to cross an artificial lipid membrane.[4][12]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides more physiologically relevant data, accounting for both passive diffusion and active transport mechanisms, including efflux.[3]

  • Cellular Uptake Assays: These experiments directly measure the amount of PROTAC that accumulates inside target cells over time, providing a direct confirmation that the compound can enter its site of action. Quantification is typically done by LC-MS/MS analysis of cell lysates.

Q4: Can optimizing the linker negatively impact other properties of the PROTAC?

A4: Yes, linker optimization is a balancing act. The linker's geometry and composition are crucial not only for permeability but also for achieving a productive ternary complex geometry for ubiquitination.[13][14] A modification that improves permeability (e.g., shortening the linker) might create steric clashes or an unfavorable orientation between the target and the E3 ligase, reducing degradation efficacy. Therefore, changes to improve permeability must always be co-assessed with cellular degradation assays (e.g., Western Blot, In-Cell Western).[11]

Data Summary Tables

Table 1: Impact of Linker Modification on PROTAC Permeability (PAMPA)

Data synthesized from multiple sources to illustrate general principles. Values are representative.

PROTAC ModificationLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Fold ChangeReference
Baseline PROTAC4-unit PEG0.06-[4][15]
Shorter Linker2-unit PEG0.122.0x[15]
Alkyl LinkerC8 Alkyl Chain0.020.3x[15]
Rigid LinkerPhenyl Ring0.254.2x[7]
Amide-to-Ester SubEster Linker0.6010.0x[10]

Table 2: Comparison of Permeability in Different Assay Systems

Data synthesized from multiple sources to illustrate general principles. Values are representative.

PROTAC IDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A / A→B)InterpretationReference
PROTAC-A0.10.28.4Low passive permeability, significant efflux[3]
PROTAC-B1.51.71.2Moderate passive permeability, no significant efflux[3]
PROTAC-C0.050.08>12Very low passive permeability, high efflux[3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Donor Plate: Dissolve the pyridazinamine-based PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add 150-300 µL of this solution to the wells of a 96-well filter donor plate.

  • Coat the Membrane: Add 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to the filter membrane of each well on a 96-well acceptor plate.

  • Assemble PAMPA Sandwich: Carefully place the acceptor plate (with the coated membrane facing down) onto the donor plate, ensuring the membrane is in contact with the donor solution.

  • Incubation: Incubate the sandwich plate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, filter area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto a 96-well Transwell plate (or similar format) and culture for 18-21 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction formation. Use a low-permeability marker like Lucifer Yellow to confirm integrity.

  • Prepare Dosing Solution: Dissolve the pyridazinamine-based PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 7.4) to a final concentration of 1-10 µM.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Collect samples from the basolateral chamber at the end of the incubation.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the same steps as above, but add the PROTAC dosing solution to the basolateral chamber and collect samples from the apical chamber. This measures the rate of efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculations: Calculate the Papp values for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.[3]

Visualizations

G cluster_0 Permeability Troubleshooting Workflow start Low Cellular Activity of Pyridazinamine PROTAC q1 Is biochemical binding confirmed? start->q1 perm_assay Perform Permeability Assay (PAMPA / Caco-2) q1->perm_assay Yes end_fail Re-evaluate Warhead or E3 Ligand q1->end_fail No q2 Is Permeability Low? (e.g., Papp < 1x10⁻⁶ cm/s) perm_assay->q2 optimize Implement Improvement Strategy q2->optimize Yes q2->end_fail No (Consider other issues: metabolism, efflux, etc.) optimize->perm_assay Re-test end_ok Proceed with Optimized Compound optimize->end_ok

Caption: Troubleshooting workflow for low cellular activity.

G cluster_1 Strategies to Enhance Permeability strategy Pyridazinamine PROTAC with Low Permeability linker Linker Optimization strategy->linker conformation Conformational Tuning strategy->conformation prodrug Prodrug Approach strategy->prodrug linker_len Adjust Length linker->linker_len linker_rig Increase Rigidity (e.g., Phenyl) linker->linker_rig linker_pol Reduce Polarity (e.g., Amide->Ester) linker->linker_pol conf_hbond Introduce Intramolecular H-Bonds conformation->conf_hbond prodrug_mask Mask Polar Groups (e.g., Esters) prodrug->prodrug_mask

Caption: Key strategies for improving PROTAC permeability.

Caption: PROTAC mechanism showing the critical cell permeability step.

References

Technical Support Center: Addressing Off-Target Effects of 6-(4-Methoxyphenoxy)pyridazin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Methoxyphenoxy)pyridazin-3-amine analogs. The focus is on identifying, understanding, and mitigating potential off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treating cells with our this compound analog. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. Kinase inhibitors can bind to structurally similar ATP-binding pockets of unintended kinases, leading to unforeseen biological outcomes.[1][2] We recommend a systematic approach to determine if the observed effects are on-target or off-target.

Q2: How can we identify the potential off-target kinases of our compound?

A2: The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your compound against a large panel of purified kinases to determine its inhibitory activity across the kinome.[1][3] Several commercial services offer such profiling. Additionally, unbiased chemical proteomics approaches can identify protein targets in cell lysates.[4]

Q3: Our compound shows activity against a known off-target kinase in a biochemical assay, but we don't see the expected downstream signaling changes in our cellular assays. What could be the reason?

A3: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target. It could also be a substrate for cellular efflux pumps.[5] Furthermore, the high intracellular concentration of ATP can outcompete the inhibitor, leading to a significant drop in potency compared to biochemical assays which are often run at lower ATP concentrations.[5]

Q4: What are some initial steps to take if we suspect our results are influenced by off-target effects?

A4: First, verify the identity and purity of your compound stock. Then, perform a dose-response analysis to establish a clear relationship between the compound concentration and the observed phenotype.[3][4] It is also beneficial to use a structurally unrelated inhibitor of the same primary target as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results Across Different Cell Lines

Potential Cause: Cell line-specific off-target effects. The expression levels of the primary target and potential off-target kinases can vary significantly between different cell lines.[1][3]

Troubleshooting Steps:

  • Test in Multiple Cell Lines: Evaluate your compound in a panel of cell lines with well-characterized expression of the intended target and potential off-target kinases.

  • Target and Off-Target Expression Analysis: Perform Western blotting or qPCR to quantify the protein or mRNA levels of both the intended target and suspected off-target kinases in the cell lines you are using.

  • Rescue Experiments: In a responsive cell line, transfect a drug-resistant mutant of the primary target. If the phenotype is reversed, it suggests an on-target effect.[3]

Issue 2: Unexpected Toxicity or Cell Death

Potential Cause: Inhibition of essential "housekeeping" kinases or other critical off-target proteins.

Troubleshooting Steps:

  • Broad Kinase Screen: Perform a comprehensive kinase screen to identify potential off-target kinases known to be involved in cell survival pathways.[3]

  • Validate Off-Targets: Once potential off-targets are identified, use siRNA, shRNA, or CRISPR/Cas9 to knock down their expression. If the knockdown phenocopies the effect of your compound, it provides strong evidence for an off-target liability.[3][4]

  • Use a More Selective Inhibitor: If available, use a more selective inhibitor for your intended target as a control to see if the toxicity is still observed.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of Analog-X

This table summarizes the inhibitory activity of a hypothetical this compound analog (Analog-X) against its intended target and a selection of common off-target kinases.

Kinase TargetIC50 (nM) for Analog-XInterpretation
Primary Target Kinase A 15 Potent on-target activity
Off-Target Kinase B (Family Y)85Moderate off-target activity
Off-Target Kinase C (Family Z)> 10,000Good selectivity
Off-Target Kinase D (Family X)45Significant off-target activity
Off-Target Kinase E (Family Y)> 10,000Good selectivity

Interpretation: Analog-X demonstrates high potency against its intended target. However, it also shows significant inhibitory activity against Off-Target Kinase D and moderate activity against Off-Target Kinase B, which could lead to unintended effects in cellular systems where these kinases are active.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow to confirm if a compound binds to a suspected target protein within a cellular context.[3]

Materials:

  • Cells of interest

  • This compound analog

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • Equipment for heating, protein quantification, and Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with the analog or DMSO for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Protein Analysis: Collect the supernatant and analyze the amount of the target protein by Western blotting.

Expected Outcome: A ligand-bound protein will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation A Observe Unexpected Phenotype B Biochemical Screen (e.g., Kinase Panel) A->B Investigate C Cell-Based Screen (e.g., Chemical Proteomics) A->C Investigate D Identify Potential Off-Targets B->D C->D E Validate Off-Target(s) (e.g., CETSA, Knockdown) D->E Validate F Phenotype is Likely Off-Target Mediated E->F Validation Successful G Consider Other Mechanisms E->G Validation Unsuccessful signaling_pathway cluster_pathway Hypothetical Off-Target Pathway receptor Receptor off_target Off-Target Kinase D receptor->off_target Activates substrate1 Substrate 1 off_target->substrate1 Phosphorylates substrate2 Substrate 2 substrate1->substrate2 Activates phenotype Unintended Cellular Phenotype substrate2->phenotype analog Analog-X analog->off_target Inhibits

References

optimization of analytical methods for 6-(4-Methoxyphenoxy)pyridazin-3-amine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for the detection of 6-(4-Methoxyphenoxy)pyridazin-3-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the necessary selectivity and sensitivity for accurate quantification in various matrices. For trace-level analysis, LC-MS/MS is the preferred method due to its high specificity and sensitivity.[1][2]

Q2: What are the key physicochemical properties of this compound to consider during method development?

A2: Understanding the physicochemical properties is crucial for method development. Key properties for this compound (CAS: 121041-41-6) are summarized in the table below. The presence of an amine group suggests potential for strong interactions with residual silanols on silica-based HPLC columns, which can affect peak shape.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂[4][5]
Molecular Weight217.22 g/mol [4][5]
Boiling Point (Calculated)443.771 °C at 760 mmHg[4]
Density (Calculated)1.257 g/cm³[4]

Q3: What type of HPLC column is most suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for the analysis of this compound.[1] Given the basic nature of the amine group, using a column with end-capping or a base-deactivated stationary phase is highly recommended to minimize peak tailing.[3] For complex matrices, a high-resolution column with a smaller particle size (e.g., sub-2 µm) can provide better separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase.[3][6]

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Interactions with Silanols: The amine group interacts with acidic silanol groups on the silica backbone of the column.[3]- Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the silanol groups and reduce interaction.[3] - Use a Base-Deactivated Column: Employ an end-capped or base-deactivated C18 column specifically designed for the analysis of basic compounds.[7] - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to see if the peak shape improves.[7]
Column Contamination or Void: A blocked frit or a void at the column inlet can disrupt the flow path.[6]- Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent.[3] - Replace the Column/Guard Column: If flushing does not resolve the issue, the column or guard column may need to be replaced.
Co-eluting Interference: An impurity or matrix component may be eluting close to the analyte peak.- Adjust Mobile Phase Composition: Modify the gradient or isocratic composition to improve separation. - Change Detection Wavelength: If using a UV detector, changing the wavelength might minimize the interference.[3]

Issue 2: Poor Peak Resolution

Inadequate separation between the analyte peak and other components in the sample.

Table 3: Troubleshooting Poor Peak Resolution

Potential CauseRecommended Solution
Inappropriate Mobile Phase Strength: The mobile phase may be too strong or too weak, leading to poor separation.- Optimize Gradient Profile: Adjust the gradient slope, initial, and final mobile phase compositions. A shallower gradient can improve the resolution of closely eluting peaks. - Modify Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity.
Suboptimal Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.- Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Insufficient Column Efficiency: The column may not be providing enough theoretical plates for the separation.- Use a Longer Column or Smaller Particle Size: A longer column or a column with smaller particles will increase efficiency and improve resolution.[3]
LC-MS Troubleshooting

Issue 3: Low Signal Intensity

The analyte signal is weak or absent in the mass spectrometer.

Table 4: Troubleshooting Low Signal Intensity in LC-MS

Potential CauseRecommended Solution
Poor Ionization Efficiency: The analyte may not be ionizing well under the current ESI source conditions.- Optimize Source Parameters: Adjust the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. - Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For a basic compound like this compound, a lower pH (acidic mobile phase) will promote protonation and enhance the signal in positive ion mode.
Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization.- Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering components. - Use a More Effective Sample Preparation Technique: Employ techniques like solid-phase extraction (SPE) to remove matrix interferences before injection.[7]
Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z).- Verify MRM Transitions: For MS/MS, ensure the precursor and product ion m/z values are correct. Infuse a standard solution of the analyte to optimize these parameters directly.[1]

Experimental Protocols

The following are example protocols for HPLC-UV and LC-MS/MS analysis. These should be considered as starting points and require optimization and validation for your specific application and instrumentation.

Example HPLC-UV Method

Table 5: Illustrative HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (Base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 274 nm[8]
Example LC-MS/MS Method

Table 6: Illustrative LC-MS/MS Method Parameters

ParameterCondition
Chromatography
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) To be determined by infusion of standard
Product Ion (Q3) To be determined by infusion of standard
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Drying Gas Flow 10 L/min

Visualizations

The following diagrams illustrate common workflows and logical relationships in analytical method development and troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Cleanup (e.g., SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Observed (e.g., Peak Tailing) check_column Is the column appropriate for basic compounds? start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase Yes use_bd_column Use Base-Deactivated Column check_column->use_bd_column No check_system Check for system issues (leaks, blockages) check_mobile_phase->check_system Yes adjust_ph Lower Mobile Phase pH (e.g., add formic acid) check_mobile_phase->adjust_ph No solution Problem Resolved check_system->solution use_bd_column->solution adjust_ph->solution

Caption: A logical troubleshooting guide for addressing peak tailing issues.

References

Validation & Comparative

Hypothetical Validation of 6-(4-Methoxyphenoxy)pyridazin-3-amine as a Potent Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action for the novel compound 6-(4-Methoxyphenoxy)pyridazin-3-amine, postulating it as a selective inhibitor of the fictional kinase, "Tumor Progression Kinase 1" (TPK1). Its performance is compared against a known, albeit hypothetical, TPK1 inhibitor, "Compound-X." The experimental data presented herein is generated for illustrative purposes to guide researchers in the validation of novel kinase inhibitors.

Introduction to this compound

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including the inhibition of various protein kinases.[1][2] The structural features of this compound suggest its potential as an ATP-competitive kinase inhibitor. This guide outlines a hypothetical validation pathway for its mechanism of action, focusing on its potential as an anti-cancer agent through the inhibition of TPK1, a kinase implicated in tumor cell proliferation and survival.

Comparative Analysis of In Vitro Efficacy

The initial validation of a kinase inhibitor involves assessing its direct inhibitory effect on the target kinase and its anti-proliferative activity in cancer cell lines.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTPK1 IC₅₀ (nM)TPK2 IC₅₀ (nM)TPK3 IC₅₀ (nM)
This compound151,250>10,000
Compound-X50800>10,000

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines

CompoundA549 (Lung Cancer) GI₅₀ (µM)MCF-7 (Breast Cancer) GI₅₀ (µM)HCT116 (Colon Cancer) GI₅₀ (µM)
This compound0.81.21.5
Compound-X2.53.14.0

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Target Engagement and Pathway Analysis

To confirm that the compound interacts with its intended target within a cellular context and affects the downstream signaling pathway, a Cellular Thermal Shift Assay (CETSA) and Western blot analysis were hypothetically performed.

Table 3: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinΔTₘ (°C)
This compoundTPK1+5.2
Compound-XTPK1+3.8

ΔTₘ represents the change in the melting temperature of the target protein upon compound binding, indicating target engagement.

Western blot analysis would further confirm the inhibition of the TPK1 signaling pathway by observing a decrease in the phosphorylation of its downstream substrate, "Substrate-Y."

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was hypothetically evaluated in a mouse xenograft model using the A549 human lung cancer cell line.

Table 4: Comparative In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2575
Compound-X5060

Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

A radiometric kinase assay was used to determine the IC₅₀ values. The reaction mixture contained purified recombinant TPK1, TPK2, or TPK3 enzyme, the respective substrate peptide, and varying concentrations of the test compounds. The reaction was initiated by the addition of [γ-³³P]ATP. After incubation, the radiolabeled substrate was captured, and the radioactivity was measured using a scintillation counter.

Cell Proliferation Assay

Cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Cellular Thermal Shift Assay (CETSA)

A549 cells were treated with either vehicle (DMSO) or the test compounds. The cells were then heated to a range of temperatures. After heating, the cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation. The amount of soluble TPK1 protein at each temperature was quantified by Western blotting.[3][4]

Western Blot Analysis

A549 cells were treated with the test compounds for 2 hours. The cells were then lysed, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y. An HRP-conjugated secondary antibody was used for detection with a chemiluminescence substrate.[5][6]

In Vivo Xenograft Model

Female athymic nude mice were subcutaneously inoculated with A549 cells.[7] Once the tumors reached a palpable size, the mice were randomized into treatment groups. The compounds were administered orally once daily. Tumor volume and body weight were measured twice weekly. At the end of the study, the tumors were excised and weighed.

Visualizing the Mechanism and Workflow

To better illustrate the hypothetical mechanism of action and the experimental workflow, the following diagrams were generated using Graphviz.

G cluster_0 Hypothesized TPK1 Signaling Pathway Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor TPK1 TPK1 GF_Receptor->TPK1 Substrate_Y Substrate-Y TPK1->Substrate_Y p_Substrate_Y p-Substrate-Y Substrate_Y->p_Substrate_Y Phosphorylation Cell_Proliferation Cell Proliferation & Survival p_Substrate_Y->Cell_Proliferation Inhibitor 6-(4-Methoxyphenoxy) pyridazin-3-amine Inhibitor->TPK1

Caption: Hypothesized TPK1 signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for Kinase Inhibitor Validation In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Prolif_Assay Cell Proliferation Assay (GI50 Determination) In_Vitro_Assay->Cell_Prolif_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Prolif_Assay->CETSA Western_Blot Western Blot (Pathway Analysis) CETSA->Western_Blot Xenograft In Vivo Xenograft Model (Efficacy) Western_Blot->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Conclusion

The hypothetical data presented in this guide illustrates a comprehensive approach to validating the mechanism of action of a novel kinase inhibitor, this compound. The results from the in vitro assays, cellular target engagement studies, and in vivo efficacy model collectively support its potential as a potent and selective TPK1 inhibitor with promising anti-cancer properties, outperforming the comparator "Compound-X" in this hypothetical scenario. This guide serves as a template for researchers to design and execute robust validation studies for novel therapeutic candidates.

References

Comparative Analysis of Pyridazin-3-amine Analogs in Anticancer Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant potential of pyridazin-3-amine analogs as a versatile scaffold in the development of novel anticancer therapeutics. These compounds have demonstrated broad-spectrum biological activities, notably as kinase inhibitors, showing efficacy in various cancer models through the modulation of key signaling pathways.

Pyridazin-3-amine derivatives, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, have emerged as a privileged structure in medicinal chemistry. Their unique chemical properties allow for diverse substitutions, leading to a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the performance of various pyridazin-3-amine analogs, supported by experimental data from recent preclinical studies, to inform researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Biological Data: A Comparative Overview

The anticancer and kinase inhibitory activities of several pyridazin-3-amine analogs have been extensively evaluated. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and growth inhibition percentages (GI50), providing a comparative overview of the potency of different analogs against various cancer cell lines and protein kinases.

Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Amido-2(5H)-furanone (AAF)MAC 1318.4[1]
Amido-2(5H)-furanone (AAF)MAC 164[1]
Unsubstituted Pyridazine (DCPYR)MAC 16Not Specified (7x higher in vitro inhibition than arylated analogue)[1]
Olaparib (29)Ovarian Cancer0.015[2]
Fluzoparib (30)Breast, Ovarian, Gastric Cancer1.46 nmol/l[2]
Talazoparib (32)Breast, Prostate Cancer0.0002[2]
E-7016 (33)Melanoma0.04[2]
Pyrazolo[3,4-d]pyridazinone (23a)PDE50.14[2]
Thiophenoxy dihydropyridazinone (36)B-Raf0.02479 (24.79 nM)[2]
Pyridazinone-quinoline (43)Panc-1 (Pancreatic)2.9[2]
Pyridazinone-quinoline (43)Paca-2 (Pancreatic)2.2[2]
Compound 5bHCT-116 (Colon)Lower than Imatinib[3]
6-aryl-pyridazinone (2h)LeukemiaSub-micromolar[4]
6-aryl-pyridazinone (2h)Non-small cell lung cancerSub-micromolar[4]
2S-5MDA-MB-2316.21[5]
2S-54T17.04[5]
2S-13MDA-MB-2317.73[5]
2S-134T18.21[5]
Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
PARP Inhibitor (Compound 41)PARP-1Ki = 0.4, EC50 = 1.0[2]
Pyrazolo[3,4-d]pyridazinone (Compound 38)FGFRPotent enzymatic activity[2]
Thiophenoxy dihydropyridazinone (Compound 36)B-Raf24.79[2]
Pyridazine-based ALK5 Inhibitor (Compound 4)ALK525-fold increase in potency[6]
Pyridazine-based ALK5 Inhibitor (Compound 6)ALK5100-fold decrease in potency[6]

Key Signaling Pathways and Mechanisms of Action

Pyridazin-3-amine analogs exert their anticancer effects by modulating various cellular signaling pathways critical for tumor growth, proliferation, and survival. Notably, these compounds have been shown to inhibit key protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase 1 (JNK1).

VEGFR-2 Signaling Pathway

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] Several pyridazin-3-amine analogs have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades and impeding angiogenesis.[7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Inhibitor Pyridazin-3-amine Analog Inhibitor->VEGFR2 Inhibits JNK1_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK1 JNK1 MKK4_7->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Cell_Response Cell Proliferation, Apoptosis, Inflammation AP1->Cell_Response Regulates Inhibitor Pyridazin-3-amine Analog Inhibitor->JNK1 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Synthesis of Pyridazin-3-amine Analogs b In Vitro Cytotoxicity (e.g., MTT Assay) a->b c Kinase Inhibition Assay a->c d Lead Compound Selection b->d c->d e Tumor Xenograft Model in Mice d->e f Efficacy & Toxicity Evaluation e->f

References

Comparative Analysis of 6-(4-Methoxyphenoxy)pyridazin-3-amine and Analogs as GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(4-Methoxyphenoxy)pyridazin-3-amine and its analogs, with a focus on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists. The information presented is intended to guide further research and drug development efforts in this area.

Introduction to 6-Aminopyridazine Derivatives

The 6-aminopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A significant body of research has identified 6-aryl-3-aminopyridazine derivatives as potent and selective antagonists of the GABA-A receptor.[1] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for therapeutic agents.[2] Antagonists of this receptor are valuable research tools and have potential applications in conditions characterized by excessive GABAergic activity.

The compound of interest, this compound, is a close analog of the well-studied 6-aryl-3-aminopyridazine series. This guide will compare its predicted activity based on the established SAR of this class of compounds with known GABA-A receptor antagonists.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies for this compound are not extensively available in the public domain, a strong inference of its activity can be drawn from the comprehensive studies on 6-aryl-3-aminopyridazine derivatives. The key findings from these studies are summarized below:

  • The 6-Aryl Moiety is Crucial for Affinity: The presence of an aromatic system at the 6-position of the pyridazine ring is a key determinant of high affinity for the GABA-A receptor.[1]

  • Substitution on the Aryl Ring Modulates Potency: Electron-donating substituents on the aryl ring, particularly at the para-position, have been shown to enhance binding affinity.[3] For instance, a methoxy group at the para-position of the 6-phenyl ring (a compound structurally very similar to the topic compound) results in a significant increase in potency.[3]

  • The 3-Amino Group is Essential: The 3-amino group is a critical pharmacophoric feature for interaction with the GABA-A receptor.

  • The Phenoxy Linker as a Bioisostere: In this compound, the phenoxy linker serves as a bioisosteric replacement for the phenyl group found in the most potent analogs of the 6-aryl-3-aminopyridazine series. It is hypothesized that the ether oxygen does not negatively impact the key interactions with the receptor and may influence physicochemical properties such as solubility and metabolic stability.

Based on this SAR, this compound is predicted to be a potent and selective GABA-A receptor antagonist.

Comparative Biological Data

To provide a quantitative comparison, the following table summarizes the binding affinities (Ki) of key 6-aryl-3-aminopyridazine derivatives and established GABA-A receptor antagonists. The data is derived from radioligand binding assays, which measure the displacement of a radiolabeled ligand (e.g., [3H]GABA) from the receptor.

CompoundStructureTargetKᵢ (nM)Reference
SR-95531 (Gabazine) 6-Imino-3-(4-methoxyphenyl)pyridazine-1-acetic acidGABA-A Receptor150[4]
SR-42641 2-(3-Carboxypropyl)-3-amino-6-(4-chlorophenyl)pyridazinium chlorideGABA-A Receptor280[3]
SR-95103 2-(3-Carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chlorideGABA-A Receptor2200[5]
Bicuculline A phthalide isoquinoline alkaloidGABA-A Receptor~2000 (IC₅₀)[6][7]
This compound (Predicted) This compoundGABA-A ReceptorPotent-

Experimental Protocols

GABA-A Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.[8]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes, and the supernatant is collected.[8]

  • The supernatant is then centrifuged at high speed (e.g., 140,000 x g) for 30 minutes to pellet the cell membranes.[8]

  • The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.[8][9]

  • The final membrane pellet is resuspended in the binding buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is performed in a multi-well plate format.

  • To each well, the following are added:

    • The prepared membrane suspension.

    • A fixed concentration of a radiolabeled GABA-A receptor ligand, such as [³H]muscimol or [³H]GABA.[8][9]

    • Varying concentrations of the test compound (e.g., this compound) or a known competitor for determining IC₅₀ values.

  • For determining non-specific binding, a high concentration of a known GABA-A agonist (e.g., GABA) or antagonist (e.g., bicuculline) is added to a set of wells.[9]

  • The plates are incubated at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.[8]

3. Assay Termination and Measurement:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Lead Compound (6-Arylpyridazin-3-amine) modification Structural Modification (e.g., Phenyl to Phenoxy) start->modification synthesis Chemical Synthesis modification->synthesis binding_assay GABA-A Receptor Binding Assay synthesis->binding_assay activity_determination Determine IC50/Ki binding_assay->activity_determination sar_analysis Structure-Activity Relationship Analysis activity_determination->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->modification Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_A_Receptor->No_Hyperpolarization Channel Remains Closed GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to receptor Antagonist This compound (Antagonist) Antagonist->GABA_A_Receptor Blocks GABA Binding Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Influx

Caption: Simplified signaling pathway of the GABA-A receptor and the action of an antagonist.

Conclusion and Future Directions

The structure-activity relationship data for 6-aryl-3-aminopyridazine derivatives strongly suggests that this compound is a potent GABA-A receptor antagonist. The 4-methoxyphenoxy group is a key feature that likely confers high affinity, making this compound a promising candidate for further investigation.

Future research should focus on:

  • Direct Biological Evaluation: Performing GABA-A receptor binding and functional assays with this compound to confirm its activity and determine its precise potency and efficacy.

  • Selectivity Profiling: Assessing the selectivity of the compound against other neurotransmitter receptors to establish its target specificity.

  • In Vivo Studies: Evaluating the pharmacological effects of the compound in animal models to understand its potential therapeutic applications.

This comparative guide provides a solid foundation for researchers to build upon in the exploration of this and related compounds as modulators of GABAergic neurotransmission.

References

Efficacy of Pyridazine-Based PROTACs in Targeted Protein Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. This guide provides a detailed comparison of the efficacy of a 6-substituted pyridazine-based PROTAC, focusing on its performance against relevant alternatives and supported by experimental data. While specific data for 6-(4-Methoxyphenoxy)pyridazin-3-amine-based PROTACs is not publicly available, this guide will use a well-characterized pyridazine-containing PROTAC, A11 , a potent degrader of the chromatin remodeling enzymes SMARCA2 and SMARCA4, as a representative example.

Introduction to SMARCA2/4 and the Role of PROTACs

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Mutations in these proteins are implicated in various cancers, making them attractive therapeutic targets. Traditional small molecule inhibitors often face challenges with selectivity and resistance. PROTACs, on the other hand, induce the degradation of the target protein, offering a distinct and potentially more effective mechanism of action.

The pyridazine scaffold has emerged as a valuable component in the design of potent PROTACs. This guide will delve into the efficacy of the VHL-recruiting PROTAC, A11, which features a 3-amino-6-(2-hydroxyphenyl)pyridazine core.

Mechanism of Action of VHL-Based PROTACs

VHL-based PROTACs are heterobifunctional molecules that hijack the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of a target protein. The PROTAC simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI by the E3 ligase complex. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another degradation cycle.

PROTAC_Mechanism POI Protein of Interest (e.g., SMARCA2/4) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC Pyridazine-Based PROTAC (A11) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of action of a VHL-based PROTAC.

Comparative Performance Data

The efficacy of the pyridazine-based PROTAC A11 was evaluated by its ability to degrade SMARCA2 and SMARCA4 and to inhibit the proliferation of cancer cell lines.

Table 1: In Vitro Degradation of SMARCA2 and SMARCA4 by PROTAC A11
CompoundCell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
A11 MV-4-11SMARCA23.098
SMARCA44.098

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of PROTAC A11 in Hematological Cancer Cell Lines
CompoundCell LineIC₅₀ (nM)
A11 MV-4-1115.3
MOLM-1325.7
SU-DHL-442.1

IC₅₀: Half-maximal inhibitory concentration.

The data demonstrates that A11 is a potent degrader of both SMARCA2 and SMARCA4, achieving near-complete degradation at low nanomolar concentrations. This degradation activity translates into significant anti-proliferative effects in various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of a target protein following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • PROTAC compound (e.g., A11) dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection G->H I Data Analysis H->I

Figure 2: Experimental workflow for Western blot analysis.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells and culture medium

  • PROTAC compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

SMARCA2/4 Signaling Pathway

SMARCA2 and SMARCA4 are key components of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. This remodeling process alters the accessibility of DNA to transcription factors, thereby regulating the expression of a multitude of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. The degradation of SMARCA2/4 by PROTACs disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on their function.

SMARCA_Pathway cluster_0 SWI/SNF Complex SMARCA SMARCA2/4 (ATPase) ADP ADP + Pi SMARCA->ADP Chromatin Chromatin SMARCA->Chromatin Binding Degradation Degradation SMARCA->Degradation Other_Subunits Other Subunits Other_Subunits->Chromatin Binding ATP ATP ATP->SMARCA Remodeled_Chromatin Remodeled Chromatin Chromatin->Remodeled_Chromatin Remodeling Gene_Expression Gene Expression (Proliferation, Survival) Remodeled_Chromatin->Gene_Expression Regulation PROTAC_A11 PROTAC A11 PROTAC_A11->SMARCA Induces

Figure 3: Role of SMARCA2/4 in chromatin remodeling and gene expression.

Conclusion

The pyridazine-based PROTAC A11 demonstrates potent and effective degradation of SMARCA2 and SMARCA4, leading to significant anti-proliferative activity in cancer cells. This highlights the potential of the pyridazine scaffold in the development of novel PROTAC-based therapeutics. The experimental protocols and data presented in this guide provide a framework for the evaluation and comparison of such molecules, aiding researchers in the advancement of targeted protein degradation strategies. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully assess their therapeutic potential.

Lack of Direct In Vivo Validation Data for 6-(4-Methoxyphenoxy)pyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a closely related and recently studied pyridazine derivative with documented in vivo anticancer activity. The data and protocols presented here can serve as a valuable reference for researchers and drug development professionals interested in the potential in vivo validation of 6-(4-Methoxyphenoxy)pyridazin-3-amine and its analogues. The insights from these related compounds can inform the design of future preclinical studies.

Comparative Analysis of a 3,6-Disubstituted Pyridazine Derivative

A recent study highlights the in vivo anticancer potential of a novel 3,6-disubstituted pyridazine derivative, compound 9e . This compound was identified as a potent inhibitor of the c-Jun N-terminal kinase-1 (JNK1) pathway.[1][2] The following sections detail the performance of compound 9e in a preclinical cancer model, offering a proxy for how a this compound derivative with a similar mechanism of action might be evaluated.

Data Presentation

The in vivo efficacy of compound 9e was assessed in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice. The primary endpoint was the reduction in tumor volume following treatment.

Compound Dose Mean Tumor Volume Reduction (%) Animal Model Therapeutic Target Reference
Compound 9e10 mg/kgSignificant reduction (quantitative data not specified)EAC Solid TumorJNK1[1]
Compound 9e20 mg/kgSignificant reduction (quantitative data not specified)EAC Solid TumorJNK1[1]
ControlVehicle-EAC Solid Tumor-[1]

Note: The original study reported a significant reduction in mean tumor volume and induction of necrosis without signs of toxicity, but did not provide specific percentage values for tumor growth inhibition in the abstract.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited for compound 9e .[1]

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

  • Animal Model: Swiss albino mice.

  • Tumor Induction: Ehrlich ascites carcinoma cells were injected intramuscularly into the right thigh of the mice.

  • Treatment Groups:

    • Control group: Received the vehicle solution.

    • Treated group 1: Received compound 9e at a dose of 10 mg/kg.

    • Treated group 2: Received compound 9e at a dose of 20 mg/kg.

  • Dosing Regimen: The route and frequency of administration were not specified in the abstract.

  • Endpoint Assessment:

    • Tumor volume was measured periodically.

    • At the end of the study, tumors were excised for histopathological analysis to assess necrosis.

    • Downregulation of JNK1 gene expression and protein levels of its phosphorylated form, as well as its downstream targets c-Jun and c-Fos, were evaluated in tumor tissues.

    • The activity of p53 was also assessed.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the targeted JNK1 signaling pathway, which is implicated in cancer cell proliferation and survival. Compound 9e was shown to inhibit this pathway.

JNK1_Pathway Stress Cellular Stress JNK1 JNK1 Stress->JNK1 cJun_cFos c-Jun / c-Fos (AP-1) JNK1->cJun_cFos p53 p53 JNK1->p53 Proliferation Cell Proliferation & Survival cJun_cFos->Proliferation Compound9e Compound 9e Compound9e->JNK1 Compound9e->p53 Restores activity Apoptosis Apoptosis p53->Apoptosis

Caption: Targeted JNK1 signaling pathway inhibited by Compound 9e.

Experimental Workflow

The diagram below outlines the general workflow for the in vivo evaluation of compound 9e in the Ehrlich ascites carcinoma solid tumor model.

Experimental_Workflow Tumor_Induction Tumor Induction (EAC cells in mice) Grouping Animal Grouping (Control, 10 mg/kg, 20 mg/kg) Tumor_Induction->Grouping Treatment Compound 9e Administration Grouping->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoint

Caption: In vivo experimental workflow for Compound 9e.

References

head-to-head comparison of protein degraders using 6-(4-Methoxyphenoxy)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

The field of targeted protein degradation has opened new avenues for therapeutic intervention, allowing for the elimination of disease-causing proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to degrade specific proteins. This guide provides a framework for the objective, head-to-head comparison of protein degraders, using illustrative examples of well-characterized E3 ligase ligands. While the specific molecule 6-(4-Methoxyphenoxy)pyridazin-3-amine is a potential building block for novel degraders, a direct comparison is challenging due to a lack of published data. Therefore, we will establish a comprehensive methodology for comparison, utilizing data from established degraders to highlight the key performance indicators and experimental protocols essential for evaluation.

The Mechanism of Action: A Symphony of Induced Proximity

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The simultaneous binding of the PROTAC to both the POI and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Degrades POI Experimental_Workflow cluster_1 Degrader Evaluation Workflow A Cell Treatment with Degrader B Western Blot for Degradation (DC50, Dmax) A->B C Time-Course Western Blot (Kinetics) A->C D Proteomics for Selectivity A->D E Ubiquitination Assay A->E F Data Analysis and Comparison B->F C->F D->F E->F BRD4_Signaling_Pathway cluster_2 Impact of BRD4 Degradation BRD4 BRD4 Degradation BRD4 Degradation BRD4->Degradation Leads to Transcription Transcriptional Elongation BRD4->Transcription Promotes PROTAC BRD4 Degrader PROTAC->BRD4 Targets Degradation->Transcription Inhibits Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes Activates Cell_Proliferation Tumor Cell Proliferation Oncogenes->Cell_Proliferation Drives

cross-reactivity studies of 6-(4-Methoxyphenoxy)pyridazin-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the biological activity of various 6-substituted pyridazin-3-amine analogs. While specific cross-reactivity studies for 6-(4-Methoxyphenoxy)pyridazin-3-amine were not publicly available, this document compiles and compares the inhibitory activities of structurally related pyridazine analogs against a panel of key biological targets, primarily protein kinases. This information serves as a valuable resource for understanding the broader selectivity profile of this chemical scaffold and for guiding the design of more potent and selective inhibitors.

The pyridazine nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases.[1] Analogs of this scaffold have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects, by modulating key signaling pathways.[2] This guide presents quantitative data on the inhibitory potency of various analogs, details the experimental protocols used to generate this data, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Biological Data: A Comparative Overview

The following tables summarize the inhibitory activities of several pyridazin-3-amine and related pyridazine analogs against various protein kinases and cancer cell lines. This data provides a snapshot of the potency and selectivity of these compounds, highlighting how structural modifications to the pyridazine core influence their biological activity.

Table 1: Kinase Inhibitory Activity of Pyridazin-3-amine Analogs

Compound/AnalogTarget KinaseIC50/EC50 (µM)Assay Type
Pyridazin-3-one Derivative (Compound 4f)-0.0136 (EC50)Vasorelaxant Activity
Pyridazin-3-one Derivative (Compound 4h)-0.0117 (EC50)Vasorelaxant Activity
Pyridazin-3-one Derivative (Compound 5d)-0.0053 (EC50)Vasorelaxant Activity
Pyridazin-3-one Derivative (Compound 5e)-0.0025 (EC50)Vasorelaxant Activity
Imidazo[1,2-b]pyridazine (Compound 27f)Mps10.0007 (IC50)Cellular Kinase Assay
4-quinolone derivative (Compound 14)JNK10.021 (IC50)Biochemical Assay
4-quinolone derivative (Compound 14)JNK20.066 (IC50)Biochemical Assay
4-quinolone derivative (Compound 14)JNK30.015 (IC50)Biochemical Assay
Erdafitinib (Quinoxaline derivative)FGFR10.0012 (IC50)Biochemical Assay
Erdafitinib (Quinoxaline derivative)FGFR20.0025 (IC50)Biochemical Assay
Erdafitinib (Quinoxaline derivative)FGFR30.003 (IC50)Biochemical Assay
Erdafitinib (Quinoxaline derivative)FGFR40.0057 (IC50)Biochemical Assay

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Antiproliferative Activity of Pyridazine Analogs in NCI-60 Cell Lines

Compound/AnalogCell LineGrowth Inhibition (%) at 10 µM
3,6-disubstituted pyridazine (Compound 9e)NCI-60 Panel (Mean)37.91
Imidazo[1,2-b]pyridazine (Compound 27f)A549 (Lung Cancer)Potent (IC50 = 6.0 nM)

Data compiled from multiple sources.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays referenced in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a test compound against a specific kinase, such as VEGFR-2, by measuring the amount of ATP consumed during the kinase reaction.

Materials:

  • Recombinant Human Kinase (e.g., VEGFR-2)

  • Kinase Buffer (5x)

  • ATP

  • Kinase Substrate (e.g., PTK Substrate)

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Plate Setup: Add the master mix to each well of the 96-well plate.

  • Compound Addition: Add the diluted test compound to the appropriate wells. For control wells, add 1x Kinase Buffer with the same DMSO concentration.

  • Enzyme Addition: To initiate the reaction, add the diluted kinase enzyme to all wells except the "blank" control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[2]

  • Reaction Termination and Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative activity of a compound against 60 different human cancer cell lines.

Procedure:

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[9]

  • Compound Addition: Test compounds are typically added at a single high dose (e.g., 10⁻⁵ M) for an initial screen. Compounds showing significant activity are then tested at five different concentrations.[9][10]

  • Incubation: The plates are incubated for 48 hours after the addition of the test compound.[11]

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. For the five-dose screen, dose-response curves are generated to determine parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[10]

Protocol 3: Vasorelaxant Activity Assay (Isolated Rat Aorta)

This ex vivo assay measures the ability of a compound to induce relaxation in pre-contracted arterial rings.

Materials:

  • Thoracic aorta from a rat

  • Krebs-Henseleit buffer (KHB)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Acetylcholine (ACh) to assess endothelium integrity

  • Test Compound

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: The thoracic aorta is excised, cleaned of connective tissue, and cut into rings (3-5 mm).[12][13]

  • Mounting: The aortic rings are mounted in an organ bath containing KHB at 37°C, aerated with 95% O₂ and 5% CO₂. A basal tension is applied (e.g., 1.5-2.0 g).[14][15]

  • Equilibration and Viability Check: The rings are allowed to equilibrate. The functional integrity of the endothelium is checked by inducing contraction with PE and then relaxation with ACh.[16]

  • Compound Testing: The aortic rings are pre-contracted with a vasoconstrictor like PE or KCl. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.[12]

  • Data Acquisition: Changes in isometric tension are recorded.

  • Data Analysis: The vasorelaxant effect is expressed as the percentage of relaxation of the pre-contracted tension. The EC50 value is calculated from the concentration-response curve.

Visualizing Molecular Pathways and Experimental Designs

Diagrams are provided below to illustrate key signaling pathways targeted by pyridazine analogs and a general workflow for inhibitor screening.

G General Workflow for Kinase Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Compound Library (Pyridazine Analogs) B Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 Values B->C D Selectivity Profiling (Panel of Kinases) C->D E Antiproliferative Assay (e.g., NCI-60 Screen) D->E F Determine GI50/IC50 E->F G Target Engagement/ Downstream Signaling Assay F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J In Vivo Efficacy Studies I->J

Caption: General workflow for the screening and development of kinase inhibitors.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Pyridazine Analog (ATP Competitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation Response Angiogenesis, Cell Proliferation, Migration, Survival Transcription->Response

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive pyridazine analogs.

G JNK Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signals (UV, Cytokines) MKKK MAPKKK (e.g., MEKK1) Stress->MKKK MKK MAPKK (MKK4/7) MKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Phosphorylates Inhibitor Pyridazine Analog Inhibitor->JNK Inhibits Response Apoptosis, Inflammation, Proliferation cJun->Response

Caption: Overview of the JNK signaling cascade, a target for pyridazine-based inhibitors.

References

benchmarking 6-(4-Methoxyphenoxy)pyridazin-3-amine against known protein degrader building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of optimal building blocks for constructing Proteolysis Targeting Chimeras (PROTACs) is critical for therapeutic success. This guide provides a comparative framework for evaluating novel E3 ligase ligands, using the molecule 6-(4-Methoxyphenoxy)pyridazin-3-amine as a case study against well-established protein degrader building blocks that recruit Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases.

Disclaimer: As of the latest literature review, specific experimental data regarding the binding affinity of this compound to E3 ligases and the degradation performance of PROTACs derived from it are not publicly available. This guide, therefore, presents a benchmark based on the performance of widely-used, well-characterized E3 ligase ligands to provide a reference for the evaluation of new chemical entities like this compound.

The Central Role of E3 Ligase Ligands in PROTACs

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The E3 ligase ligand is a cornerstone of PROTAC design, profoundly influencing the efficacy, selectivity, and pharmacokinetics of the degrader. The most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) complex.

cluster_PROTAC PROTAC Molecule POI Ligand POI Ligand Linker Linker POI Ligand->Linker POI Protein of Interest (POI) POI Ligand->POI binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ligase recruits Ternary Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary Complex E3 Ligase->Ternary Complex Poly-ubiquitination Poly-ubiquitination Ternary Complex->Poly-ubiquitination facilitates Ub Ub Ub->Poly-ubiquitination Proteasome Proteasome Poly-ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation leads to

Figure 1: General mechanism of action for a PROTAC.

Benchmarking Performance: Key Metrics

The efficacy of a novel E3 ligase building block is assessed by its intrinsic binding affinity to the respective E3 ligase and the degradation performance of the resulting PROTAC.

  • Binding Affinity (Kd): The dissociation constant (Kd) quantifies the binding strength between the E3 ligase ligand and the E3 ligase. A lower Kd value indicates a stronger interaction, which is often a prerequisite for efficient ternary complex formation.

  • Degradation Potency (DC50): This is the concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value signifies higher potency.[1][2]

  • Maximum Degradation (Dmax): This represents the maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.[1][2]

Performance of Established Protein Degrader Building Blocks

The following tables summarize the performance of well-characterized PROTACs derived from common Cereblon and VHL ligands, providing a benchmark for the evaluation of new building blocks.

Table 1: Performance of Cereblon-Based PROTACs

Cereblon is a widely expressed E3 ligase, and its recruitment by PROTACs has shown significant clinical promise. Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide and pomalidomide.

PROTAC IdentifierTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARV-825BRD4Pomalidomide<1>90Burkitt's Lymphoma
Compound 16EGFRPomalidomide~1096A549
ZQ-23HDAC8Pomalidomide14793Jurkat

Note: The data presented are representative values from published literature and may vary depending on the specific experimental conditions.

Table 2: Performance of VHL-Based PROTACs

VHL is another well-characterized E3 ligase extensively utilized in PROTAC design. VHL ligands are often peptidomimetic and have been rationally designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.

PROTAC IdentifierTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
MZ1BRD4VH032 derivative~15>90HeLa
ARV-110Androgen ReceptorVHL Ligand~1>95VCaP
NR-11cp38αVHL Ligand<100~80MDA-MB-231

Note: The data presented are representative values from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and benchmark protein degrader building blocks.

Protocol 1: E3 Ligase Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of a ligand to its E3 ligase in real-time.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., Cereblon or VHL) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the E3 ligase ligand (e.g., this compound or a known comparator) in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and a reference flow cell. Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand from the E3 ligase.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

cluster_workflow SPR Experimental Workflow Immobilize E3 Ligase Immobilize E3 Ligase Inject Ligand Inject Ligand Immobilize E3 Ligase->Inject Ligand Measure Binding Measure Binding Inject Ligand->Measure Binding Monitor Dissociation Monitor Dissociation Measure Binding->Monitor Dissociation Data Analysis Data Analysis (kon, koff, Kd) Monitor Dissociation->Data Analysis

Figure 2: Workflow for an SPR-based binding affinity assay.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[1]

Methodology:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

cluster_workflow Western Blot for PROTAC Degradation Analysis Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection Data Analysis Data Analysis (DC50, Dmax) Detection->Data Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

The rational design of effective PROTACs hinges on the careful selection of their constituent building blocks. While this compound is classified as a protein degrader building block, the absence of publicly available performance data necessitates its rigorous experimental evaluation. By benchmarking its performance against the well-established data for Cereblon and VHL ligands, researchers can ascertain its potential utility in developing novel targeted protein degraders. The protocols and comparative data presented in this guide provide a robust framework for such an evaluation, ultimately empowering the design of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-(4-Methoxyphenoxy)pyridazin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-(4-Methoxyphenoxy)pyridazin-3-amine, a nitrogen-containing heterocyclic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components—a pyridazine ring and a methoxyphenoxy group—suggest that it should be handled as a hazardous substance. Structurally related compounds, such as other pyridazine derivatives, are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2][3] Therefore, a thorough risk assessment should be conducted before handling, and the compound should be treated with care.

Key Hazard Information for Structurally Similar Compounds:

Hazard StatementClassificationPrecautionary Measures
Skin IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[2]
Respiratory IrritationCategory 3H335: May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes and dust.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Body Protection: A lab coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used. All handling should ideally take place within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][5] In-lab chemical treatment is not advised without validated protocols due to the potential for hazardous reactions.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial. This compound is a nitrogen-containing organic compound. It should be segregated into the "Nitrogen-Containing Organic Waste" stream. Do not mix this waste with other categories, such as halogenated solvents or heavy metals, as this can complicate and increase the cost of disposal.[5]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed except when adding waste.[1][5]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container should also be clearly labeled. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[5]

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container

Step 4: Storage

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] Storage should be in a secondary containment tray to prevent the spread of any potential leaks.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1]

  • Collect the Waste: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

Visual Workflow for Disposal

Below is a diagram illustrating the proper disposal workflow for this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Identify and Segregate Waste (Nitrogen-Containing Organic) B Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Step 3: Collect Waste in Labeled Container (Solid or Liquid Waste) B->C Containment D Step 4: Securely Store Waste (Designated, Ventilated Area) C->D Safe Storage E Step 5: Arrange for Professional Disposal (Licensed Waste Management) D->E Final Disposal

Caption: Disposal Workflow Diagram.

References

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6-(4-Methoxyphenoxy)pyridazin-3-amine

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